(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
Description
Properties
IUPAC Name |
(4-methoxy-3,5-dimethylpyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6-5-11-8(4-10)7(2)9(6)12-3/h5H,4,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPVFVHYBKQINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562569 | |
| Record name | 1-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130000-78-1 | |
| Record name | 1-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine. This pyridine derivative is a key intermediate in the synthesis of various pharmaceutical compounds, most notably proton pump inhibitors (PPIs).
Core Chemical Properties
This compound is a substituted pyridine with a methoxy and two methyl groups on the pyridine ring, and a methanamine group at the 2-position.[]
| Identifier | Value |
| IUPAC Name | This compound[] |
| Synonyms | (4-methoxy-3,5-dimethyl-2-pyridyl)methylamine, 2-(Aminomethyl)-4-methoxy-3,5-dimethylpyridine[] |
| CAS Number | 130000-78-1[] |
| Molecular Formula | C₉H₁₄N₂O[] |
| Molecular Weight | 166.22 g/mol [] |
| Predicted XlogP | 0.4[2] |
| Monoisotopic Mass | 166.11061 Da[2] |
Spectroscopic Data (Predicted)
| Spectroscopy | Expected Peaks and Signals |
| ¹H NMR | Signals corresponding to the two methyl groups on the pyridine ring, a singlet for the methoxy group protons, peaks for the aminomethyl (-CH₂NH₂) protons, and a singlet for the remaining aromatic proton on the pyridine ring. |
| ¹³C NMR | Resonances for the two distinct methyl carbons, the methoxy carbon, the aminomethyl carbon, and the five carbons of the pyridine ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the methyl and methoxy groups, C=N and C=C stretching of the pyridine ring, and C-O stretching of the methoxy group. |
| Mass Spectrometry | A molecular ion peak ([M]⁺) corresponding to the molecular weight of 166.22. Common fragments would likely result from the loss of the aminomethyl group or the methoxy group. Predicted m/z values for adducts include [M+H]⁺ at 167.11789 and [M+Na]⁺ at 189.09983.[2] |
Experimental Protocols
The primary synthetic route to this compound is through the catalytic hydrogenation of a nitrile precursor.[6][7]
Synthesis via Catalytic Hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile
This two-step process involves the reduction of the nitrile to the primary amine.
Materials:
-
3,5-dimethyl-4-methoxypyridine-2-carbonitrile
-
Methanol saturated with ammonia
-
Raney® Nickel (catalyst)
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
-
Autoclave
Procedure:
-
Preparation: In a suitable autoclave, dissolve 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in methanol saturated with ammonia.
-
Catalyst Addition: Under an inert atmosphere, carefully add a slurry of Raney® Nickel (typically 5-10% by weight of the substrate) to the solution.
-
Hydrogenation: Seal the autoclave and purge it with hydrogen gas. Pressurize the reactor with hydrogen to a pressure of 10-50 bar and heat to a temperature of 80-120 °C.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the autoclave and carefully vent the hydrogen gas. Filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: Raney® Nickel can be pyrophoric when dry; keep the filter cake wet with solvent.
-
Purification: The resulting solution containing this compound can be further purified by distillation or chromatography.
Caption: Synthetic pathway to the target compound.
Reactivity and Applications
This compound is a valuable intermediate, primarily utilized in the synthesis of proton pump inhibitors (PPIs) like omeprazole.[6][8] The aminomethyl group can be further modified, for instance, through diazotization to form the corresponding alcohol, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, another key intermediate for PPI synthesis.[6]
The general workflow involves the coupling of the pyridine moiety with a substituted benzimidazole core.
Caption: Role as an intermediate in PPI synthesis.
Biological Significance and Signaling Pathways
While this compound itself is not known for direct biological activity, its derivatives, the proton pump inhibitors, are potent drugs that target the gastric H⁺/K⁺-ATPase.[9]
The mechanism of action of these PPIs involves their accumulation in the acidic environment of the stomach's parietal cells. There, they are converted to a reactive sulfenamide intermediate which then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase, irreversibly inhibiting the pump and thus reducing gastric acid secretion.[9] Pyridine derivatives, in general, exhibit a wide range of biological activities and have been investigated for their potential to modulate various signaling pathways in cancer and other diseases.[10][11]
Caption: Conceptual pathway of PPI action.
Safety and Handling
As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 2. PubChemLite - this compound (C9H14N2O) [pubchemlite.lcsb.uni.lu]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
CAS Number: 130000-78-1
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine, a key intermediate in the synthesis of various pharmaceuticals. This document collates available data on its physicochemical properties, synthesis, and handling. Detailed experimental protocols for its synthesis are provided, alongside visualizations of the synthetic pathways. This guide is intended to be a valuable resource for professionals in organic synthesis and drug development.
Introduction
This compound, with CAS number 130000-78-1, is a substituted pyridinemethanamine that serves as a crucial building block in the synthesis of complex organic molecules. Its primary and most well-documented application is as a key intermediate in the manufacture of proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production. Most notably, it is a precursor in the synthesis of omeprazole and its enantiomer, esomeprazole, which are widely used to treat conditions such as gastritis, peptic ulcers, and gastroesophageal reflux disease (GERD).
This document aims to provide a detailed technical resource for researchers and professionals working with this compound, covering its chemical identity, properties, synthesis, and safety considerations.
Chemical and Physical Properties
A summary of the known and predicted physicochemical properties of this compound and its common salt form are presented below. It is important to note that comprehensive experimental data for the free base is limited in publicly available literature.
Table 1: Physicochemical Properties
| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source |
| CAS Number | 130000-78-1 | 130000-78-1 (dihydrochloride) | N/A |
| Molecular Formula | C₉H₁₄N₂O | C₉H₁₄N₂O · 2HCl | [] |
| Molecular Weight | 166.22 g/mol | 239.14 g/mol | [] |
| IUPAC Name | This compound | (4-Methoxy-3,5-dimethylpyridin-2-yl)methanaminium dichloride | N/A |
| Synonyms | 2-Pyridinemethanamine, 4-methoxy-3,5-dimethyl- | N/A | N/A |
| Appearance | Data not available | White crystalline solid | |
| Boiling Point | 274.59 °C at 760 mmHg (Predicted) | Data not available | [] |
| Melting Point | Data not available | ~190-195 °C | |
| Density | 1.044 g/cm³ (Predicted) | Data not available | [] |
| Solubility | Data not available | Soluble in water, alcohol, and ketone solvents. | |
| pKa | Data not available | Data not available | N/A |
Table 2: Spectroscopic Data (Predicted and from Related Compounds)
| Technique | Data |
| ¹H NMR | Predicted shifts would include signals for the two methyl groups, the methoxy group, the methylene group, the amine protons, and the pyridine ring proton. |
| ¹³C NMR | Predicted shifts would include signals for the two methyl carbons, the methoxy carbon, the methylene carbon, and the carbons of the pyridine ring. |
| IR Spectroscopy | Expected peaks would include N-H stretching for the primary amine, C-H stretching for the alkyl and aromatic groups, C=N and C=C stretching for the pyridine ring, and C-O stretching for the methoxy group. |
| Mass Spectrometry | The nominal mass would be 166 g/mol . Fragmentation patterns would likely involve loss of the aminomethyl group and cleavage of the pyridine ring. |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through the catalytic hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile. This method is advantageous as it is a direct conversion to the desired amine.
Synthesis of this compound via Catalytic Hydrogenation
This protocol describes the reduction of the nitrile precursor to the target primary amine.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
3,5-Dimethyl-4-methoxypyridine-2-carbonitrile
-
Raney Nickel or Palladium on Carbon (5-10 wt%)
-
Methanol (reagent grade), saturated with ammonia gas
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Filtration apparatus (e.g., Celite pad)
-
-
Procedure:
-
In a suitable high-pressure reactor vessel, dissolve 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in methanol saturated with ammonia.
-
Under an inert atmosphere, carefully add the hydrogenation catalyst (Raney Nickel or Pd/C).
-
Seal the reactor and purge the system with inert gas, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi, but may vary depending on the catalyst and scale) and begin vigorous stirring.
-
The reaction may be run at room temperature or with gentle heating. Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC).
-
Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure the filter cake remains wet with solvent during filtration.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.
-
Role in Pharmaceutical Synthesis: Omeprazole
This compound is a precursor to 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine, which is a key building block for the synthesis of omeprazole. The overall workflow involves the coupling of the pyridine moiety with a benzimidazole derivative.
Biological Activity
There is limited publicly available information on the direct biological activity or mechanism of action of this compound itself. Its primary role is as a synthetic intermediate. However, substituted pyridinemethanamine derivatives are known to exhibit a range of biological activities, and further research may elucidate any inherent pharmacological properties of this specific compound.
Safety and Handling
As with any chemical intermediate, proper safety precautions should be taken when handling this compound.
-
General Handling:
-
Use in a well-ventilated area or a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust, vapors, or mists.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
-
-
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
This compound is a valuable intermediate in pharmaceutical synthesis, particularly for the production of proton pump inhibitors. This guide has summarized the available information on its properties, synthesis, and handling. While there are gaps in the publicly available data, especially concerning detailed physicochemical and toxicological properties of the free base, the information provided herein should serve as a useful starting point for researchers and drug development professionals. Further studies are warranted to fully characterize this compound.
References
The Synthesis and Characterization of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine, a substituted pyridine derivative. While direct and extensive research on this specific molecule is limited, its structural similarity to key pharmaceutical intermediates allows for a comprehensive examination of its synthetic pathways and potential applications. This document outlines the compound's molecular characteristics and details relevant experimental protocols for its synthesis, primarily through the lens of its precursor, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a critical building block in the production of proton pump inhibitors (PPIs) such as omeprazole.[1][2][3]
Molecular Profile
The fundamental properties of this compound are summarized below. Understanding these characteristics is the first step in any research or development application.
| Property | Value |
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 130000-78-1 |
| SMILES | CC1=CN=C(C(=C1OC)C)CN |
| InChI Key | CNPVFVHYBKQINB-UHFFFAOYSA-N |
Synthetic Pathways
The synthesis of this compound is intricately linked to the synthesis of its corresponding methanol derivative. The primary route to the target amine involves the catalytic hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile. This nitrile is a common intermediate in several synthetic strategies for the methanol analogue.
A notable pathway to obtain the precursor, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, starts from 3,5-Lutidine.[1] This multi-step process is well-established for industrial production and boasts a high overall yield.[1] Another approach involves the direct reduction of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde.[4]
The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key intermediate steps.
Caption: Generalized synthetic workflow to this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of the target compound. The following protocols are based on established procedures for the synthesis of the key nitrile intermediate and its subsequent conversion to the amine.
Protocol 1: Synthesis of 3,5-dimethyl-4-methoxypyridine-2-methanamine via Catalytic Hydrogenation[2]
This protocol outlines the conversion of the nitrile intermediate to the target methanamine.
-
Reaction Setup: In a suitable autoclave, dissolve 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in methanol that has been saturated with ammonia.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a slurry of Raney® Nickel (typically 5-10% by weight of the substrate) to the solution.
-
Hydrogenation: Seal the autoclave and purge it with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar) and heat to the target temperature (e.g., 80-120 °C).
-
Monitoring and Work-up: Monitor the reaction progress by hydrogen uptake. Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the catalyst. The resulting solution contains the desired product, this compound.
Protocol 2: Synthesis of the Precursor (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol from 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride[2][3]
This protocol details the synthesis of the methanol analogue, which can be a starting point for alternative amination strategies.
-
Reaction Setup: In a suitable reaction vessel, combine 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 300 mL of methanol, and 150 mL of water.
-
Reagent Addition: Add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide to the mixture.
-
Reaction Conditions: Heat the mixture to a gentle reflux and maintain for a specified period, monitoring the reaction by a suitable analytical method (e.g., TLC or HPLC).
-
Work-up and Isolation: After the reaction is complete, remove the methanol using a rotary evaporator.[3] Add 300 ml of water to the residue.[3] Perform a liquid-liquid extraction three times using 150 mL of dichloromethane for each extraction.[2] Combine the organic phases and remove the solvent to isolate the product, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol.[2]
The following diagram illustrates the logical flow of the synthesis of the methanol precursor from the chloromethyl derivative.
Caption: Experimental workflow for the synthesis of the methanol precursor.
Conclusion
This compound, while not extensively studied independently, holds significance due to its close structural relationship with vital pharmaceutical intermediates. The synthetic pathways, particularly those leveraging the well-documented chemistry of its methanol and nitrile analogues, provide a solid foundation for its preparation and further investigation. The protocols and workflows detailed in this guide offer a starting point for researchers and drug development professionals interested in exploring the potential of this and related substituted pyridine compounds.
References
An In-depth Technical Guide to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
This technical guide provides a comprehensive overview of the chemical compound (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine, a key intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, properties, synthesis, and applications.
Chemical Structure and Identification
This compound is a substituted pyridine derivative. The core of the molecule is a pyridine ring, which is functionalized with a methoxy group at the 4-position, two methyl groups at the 3- and 5-positions, and a methanamine group at the 2-position.
Molecular Formula: C₉H₁₄N₂O
Molecular Weight: 166.22 g/mol [1]
CAS Number: 130000-78-1
IUPAC Name: this compound[1]
SMILES: CC1=CN=C(C(=C1OC)C)CN[1]
InChI Key: CNPVFVHYBKQINB-UHFFFAOYSA-N[1]
A closely related and often precursor compound is (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Its structure is similar, with a hydroxymethyl group in place of the methanamine group.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound and its precursor, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| Boiling Point | 274.59°C at 760 mmHg | [1] |
| Density | 1.044 g/cm³ | [1] |
| InChI Key | CNPVFVHYBKQINB-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CN=C(C(=C1OC)C)CN | [1] |
Table 2: Physicochemical Properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ | [2] |
| Molecular Weight | 167.21 g/mol | [2] |
| Melting Point | 56.5-60.5 °C | [2] |
| Boiling Point | 289.1 °C at 760 mmHg | [2] |
| Density | 1.092 g/cm³ (Predicted) | [2] |
| pKa | 13.27 ± 0.10 (Predicted) | [2] |
| LogP | 1.19930 | [2] |
| Flash Point | 128.7 °C | [2] |
Synthesis and Experimental Protocols
This compound is primarily synthesized from pyridine-based precursors. A common route involves the catalytic hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile. This intermediate is then often converted to (4-methoxy-3,5-dimethylpyridin-2-yl)methanol for use in further pharmaceutical syntheses.
Synthesis of this compound via Catalytic Hydrogenation
This process involves the reduction of the nitrile group of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile to a primary amine.
Experimental Protocol:
-
Preparation: Dissolve 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in methanol saturated with ammonia in a suitable autoclave.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a slurry of Raney® Nickel (typically 5-10% by weight of the substrate) to the solution.[3]
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor with hydrogen (e.g., 10-50 bar) and heat to the target temperature (e.g., 80-120 °C).[3]
-
Monitoring: Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.
-
Work-up: After completion, cool the reactor, carefully vent the hydrogen, and filter the catalyst. The filtrate containing the product can be further purified.
Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol from the Methanamine Intermediate
The resulting methanamine can be converted to the corresponding alcohol via diazotization.
Experimental Protocol:
-
Reaction Setup: The intermediate, 3,5-dimethyl-4-methoxypyridine-2-methanamine, is dissolved in an aqueous acidic solution (e.g., mineral acids or acetic acid).[4]
-
Diazotization: Sodium nitrite, either in solid form or as a solution, is added to the reaction mixture under controlled temperature conditions.[4]
-
Hydrolysis: The diazonium salt intermediate is then hydrolyzed in situ to the corresponding alcohol.
-
Purification: The final product, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, is then purified by extraction and crystallization or chromatography.[3]
Role in Pharmaceutical Synthesis
The primary application of this compound and its corresponding methanol derivative is as a crucial building block in the synthesis of proton pump inhibitors (PPIs).[2] These drugs, such as omeprazole and esomeprazole, are widely used to treat acid-related gastrointestinal disorders.[2] The hydroxymethyl group of the methanol derivative is typically converted to a more reactive chloromethyl group, which then facilitates coupling with a substituted benzimidazole moiety to form the core structure of the final drug.[2]
Visualizations
Synthetic Pathway
The following diagram illustrates the key synthetic transformations from the nitrile precursor to the methanamine and subsequently to the methanol derivative.
Caption: Synthetic route from the nitrile to the methanamine and methanol derivatives.
Safety Information
As a chemical intermediate, this compound and its derivatives should be handled with appropriate safety precautions in a laboratory or industrial setting. It is recommended to consult the specific Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a valuable chemical intermediate with a significant role in the pharmaceutical industry, particularly in the synthesis of proton pump inhibitors. Understanding its chemical properties, synthetic routes, and handling requirements is essential for researchers and professionals involved in drug discovery and development. The methodologies presented in this guide provide a foundation for the reproducible synthesis and application of this important compound.
References
- 1. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
An In-depth Technical Guide to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine: Synonyms, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine, a key intermediate in the synthesis of various pharmaceuticals. This document covers its nomenclature, chemical identifiers, and a detailed look into its synthesis and role in drug development, particularly in the formation of proton pump inhibitors (PPIs).
Chemical Identity and Nomenclature
This compound is a substituted pyridine derivative. Its core structure consists of a pyridine ring with a methoxy group at the 4-position, two methyl groups at the 3- and 5-positions, and a methanamine group at the 2-position.
The compound is known by several synonyms and alternative names in chemical literature and databases. These are summarized in the table below for clarity and ease of reference.
| Synonym/Alternative Name | Chemical Abstract Service (CAS) Number |
| (4-methoxy-3,5-dimethyl-2-pyridyl)methylamine | 130000-78-1 |
| 1-(4-methoxy-3,5-dimethyl-2-pyridinyl)methanamine | 130000-78-1 |
| 2-Pyridinemethanamine, 4-methoxy-3,5-dimethyl- | 130000-78-1 |
| (4-Methoxy-3,5-dimethylpyridin-2-yl)methylamine DiHCl | Not specified in search results |
| (4-Methoxy-3,5-dimethylpyridin-2-yl)methylaminedihydrochloride | Not specified in search results |
It is important to distinguish the target compound from its closely related precursor, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, which is often a starting material for its synthesis.
Physicochemical Data
Quantitative data for this compound is not extensively reported in readily available literature, with more information accessible for its dihydrochloride salt and its methanol precursor. The available data is presented below.
Table 2.1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | (4-Methoxy-3,5-dimethylpyridin-2-yl)methylaminedihydrochloride | (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol |
| Molecular Formula | C₉H₁₄N₂O | C₉H₁₆Cl₂N₂O | C₉H₁₃NO₂ |
| Molecular Weight | 166.22 g/mol | 239.14 g/mol | 167.21 g/mol |
| Appearance | Not specified | White crystalline solid[1] | White to light brown powder or crystal[2] |
| Melting Point | Not specified | ~190-195 °C[1] | 56.5-60.5 °C[2] |
| Boiling Point | Not specified | Not specified | 115-135 °C at 0.01 Torr[2] |
| Solubility | Not specified | Soluble in water, alcohol, and ketone solvents[1] | Slightly soluble in Chloroform[2] |
| CAS Number | 130000-78-1 | Not specified | 86604-78-6 |
Synthesis and Experimental Protocols
This compound is primarily synthesized as an intermediate for the production of proton pump inhibitors. A common synthetic route involves the catalytic hydrogenation of a nitrile precursor.
This protocol is based on the general transformation described in patent literature[3].
Objective: To synthesize this compound from 3,5-dimethyl-4-methoxypyridine-2-carbonitrile.
Materials:
-
3,5-dimethyl-4-methoxypyridine-2-carbonitrile
-
Methanol saturated with ammonia
-
Raney-Nickel catalyst
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
In a suitable autoclave, dissolve 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in methanol saturated with ammonia[4].
-
Under an inert atmosphere, carefully add a slurry of Raney-Nickel catalyst (typically 5-10% by weight of the substrate) to the solution[4].
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar) and heat to the target temperature (e.g., 80-120 °C)[4].
-
Maintain the reaction under these conditions with stirring until the reaction is complete (monitoring by techniques such as TLC or LC-MS is recommended).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney-Nickel catalyst. Caution: Raney-Nickel can be pyrophoric when dry; keep the filter cake wet with solvent[4].
-
The filtrate contains the desired product, this compound.
-
The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.
The synthesis of this compound is a key step in a multi-stage process to produce valuable pharmaceutical compounds. The following diagram illustrates a common synthetic pathway.
Caption: Synthetic pathway to this compound and its use in PPI synthesis.
Role in Drug Development and Biological Activity
The primary significance of this compound in drug development is its role as a key building block for the synthesis of proton pump inhibitors (PPIs)[2]. There is currently no substantial evidence to suggest that the compound itself possesses significant direct biological or pharmacological activity. Its utility lies in providing the substituted pyridine moiety, which is essential for the mechanism of action of PPIs.
Derivatives of this compound, such as omeprazole, are prodrugs that are activated in the acidic environment of the stomach's parietal cells[1]. The activated form, a sulfenamide intermediate, then irreversibly inhibits the H+/K+-ATPase (the proton pump), which is the final step in gastric acid secretion[1].
The following diagram illustrates the mechanism of action of PPIs, which are synthesized from the title compound.
Caption: Mechanism of action of proton pump inhibitors derived from the title compound.
Conclusion
This compound is a chemical intermediate of significant industrial importance, particularly in the pharmaceutical sector. While it does not appear to have direct biological activity, its structural contribution is essential for a major class of drugs, the proton pump inhibitors. This guide has provided a consolidated overview of its identity, synthesis, and critical role in the development of these widely used medications. Further research into optimizing its synthesis and exploring its potential in other areas of medicinal chemistry could be of value.
References
An In-depth Technical Guide to the Safety and Handling of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Section 1: Chemical and Physical Properties
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine is a substituted pyridine derivative. A summary of its known physical and chemical properties is provided in Table 1.
| Property | Value | Source |
| CAS Number | 130000-78-1 | [][2][3][4] |
| Molecular Formula | C₉H₁₄N₂O | [][2] |
| Molecular Weight | 166.22 g/mol | [] |
| Boiling Point | 274.59 °C at 760 mmHg | [] |
| Density | 1.044 g/cm³ | [] |
| Appearance | Data not available; likely a liquid or solid | N/A |
| Storage Condition | Room Temperature | [2] |
Section 2: Hazard Identification and Classification
While a specific GHS classification for this compound is not available, its dihydrochloride salt is noted as an irritant.[2] Based on the structure and data for related pyridine and amine compounds, a precautionary GHS classification is provided in Table 2. It is imperative to handle this compound as potentially hazardous.
| Hazard Class | Hazard Category | GHS Hazard Statement (Precautionary) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Note: This classification is inferred from structurally similar compounds and should be used for precautionary purposes pending official data.
Section 3: Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
Store locked up.
Section 4: Personal Protective Equipment (PPE)
A comprehensive PPE program should be in place when handling this compound. The following are minimum recommendations:
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber), a fully-buttoned lab coat, and closed-toe shoes. |
| Respiratory Protection | If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Section 5: First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Section 6: Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.
Section 7: Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4. Ensure adequate ventilation.
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.
-
Containment and Cleanup: For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, sealed container for disposal. For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal. Decontaminate the spill area with a suitable cleaning agent.
Section 8: Toxicological Information
No specific toxicological studies for this compound were found. The information in Table 3 is based on general knowledge of similar chemical structures.
| Toxicity Endpoint | Data |
| Acute Oral Toxicity (LD50) | Data not available. Assumed to be harmful if swallowed based on related compounds. |
| Acute Dermal Toxicity (LD50) | Data not available. |
| Acute Inhalation Toxicity (LC50) | Data not available. Vapors or dusts are expected to cause respiratory tract irritation. |
| Skin Corrosion/Irritation | Expected to be a skin irritant.[2] |
| Eye Damage/Irritation | Expected to cause serious eye irritation.[2] |
| Sensitization | Data not available. |
| Carcinogenicity, Mutagenicity, Reproductive Toxicity | Data not available. |
Section 9: Experimental Protocols
While specific experimental data for this compound is not available, the following OECD guidelines describe the standard methodologies for assessing the key toxicological endpoints relevant to this class of chemical.
OECD Guideline 404: Acute Dermal Irritation/Corrosion This guideline details a procedure to assess the potential of a substance to cause skin irritation or corrosion. A single dose of the test substance is applied to the skin of an animal (typically a rabbit) for a set period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.[6]
OECD Guideline 405: Acute Eye Irritation/Corrosion This test evaluates the potential for a substance to cause eye irritation or corrosion. A single dose of the substance is applied to the conjunctival sac of one eye of an animal (typically a rabbit). The eye is then examined for lesions of the cornea, iris, and conjunctiva at specific time points.[2]
OECD Guideline 402: Acute Dermal Toxicity This guideline is used to determine the lethal dose of a substance when applied to the skin. The substance is applied to a shaved area of the skin of several groups of animals at various dose levels. The animals are observed for mortality and clinical signs of toxicity.[7]
OECD Guideline 403: Acute Inhalation Toxicity This test is designed to assess the toxicity of a substance when inhaled. Animals are exposed to the substance as a gas, vapor, or aerosol in a controlled atmosphere for a defined period. The concentration that is lethal to 50% of the test animals (LC50) is determined.[5][8]
Visualizations
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
References
- 2. chembk.com [chembk.com]
- 3. This compound, CasNo.130000-78-1 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 4. apacpharma.com [apacpharma.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. farnell.com [farnell.com]
- 8. sds.betco.com [sds.betco.com]
An In-depth Technical Guide to the Physicochemical Properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. It serves as a key intermediate in the synthesis of various compounds, most notably as a precursor to proton pump inhibitors (PPIs) such as omeprazole. A thorough understanding of its physicochemical properties is paramount for its effective handling, reaction optimization, and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its reactivity, solubility, and pharmacokinetic profile. The following tables summarize the available quantitative data for this compound and its dihydrochloride salt.
Table 1: Physicochemical Data for this compound (Free Base)
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₄N₂O | Echemi[1] |
| Molecular Weight | 166.22 g/mol | Echemi[1] |
| Exact Mass | 166.110613074 Da | Echemi[1] |
| Predicted XlogP | 0.4 | PubChemLite |
| Boiling Point | 274.59 °C | Echemi[1] |
| Density | 1.044 g/cm³ | Echemi[1] |
| Flash Point | 119.868 °C | Echemi[1] |
| Refractive Index | 1.529 | Echemi[1] |
| Vapor Pressure | 0.005 mmHg at 25°C | Echemi[1] |
| Topological Polar Surface Area (TPSA) | 48.1 Ų | Echemi[1] |
| Hydrogen Bond Donor Count | 1 | Echemi[1] |
| Hydrogen Bond Acceptor Count | 3 | Echemi[1] |
| Rotatable Bond Count | 2 | Echemi[1] |
Table 2: Physicochemical Data for this compound Dihydrochloride
| Property | Value | Source/Method |
| Appearance | White crystalline solid | ChemBK[2] |
| Melting Point | 190-195 °C | ChemBK[2] |
| Solubility | Soluble in water, alcohol, and ketone solvents | ChemBK[2] |
Synthesis Pathway
This compound is a key intermediate in the synthesis of more complex molecules. One documented pathway involves the catalytic hydrogenation of a nitrile precursor.
Experimental Protocols
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at different pH values.
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is measured as a function of the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if aqueous solubility is low. An inert electrolyte such as 0.1 M KCl should be added to maintain constant ionic strength.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostated vessel (25 °C) and use a magnetic stirrer for continuous mixing.
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) added in small, precise increments from a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of HCl added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added. Due to the presence of two basic nitrogen atoms (the pyridine ring nitrogen and the primary amine), two pKa values may be observed.
Determination of logP by the Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and pharmacokinetic properties.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured, and the logP is calculated from the ratio of these concentrations.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer of a specific pH, e.g., phosphate buffer at pH 7.4) with n-octanol by vigorously mixing them and allowing the phases to separate.
-
Partitioning: Prepare a solution of this compound in the aqueous phase at a known concentration. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Vigorously shake the mixture in a sealed container for a set period (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully sample each phase and determine the concentration of the analyte in both the aqueous and n-octanol layers using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated using the following formula: logP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.
Principle: An excess of the solid compound is equilibrated with water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of deionized water or a buffer of a specific pH in a sealed vial. The presence of undissolved solid should be visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Sample Processing: After equilibration, allow the undissolved solid to settle. Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a calibration curve).
-
Result Expression: The aqueous solubility is expressed in units such as mg/mL or µg/mL.
Logical Workflow for Physicochemical Profiling
The determination of these key physicochemical properties follows a logical workflow, starting from the pure substance.
Conclusion
This technical guide has summarized the key physicochemical properties of this compound, a vital intermediate in pharmaceutical synthesis. While some experimental data is available, particularly for the dihydrochloride salt, further experimental determination of properties such as the pKa, logP, and aqueous solubility of the free base is recommended for a more complete understanding. The provided generalized experimental protocols offer a robust framework for obtaining this critical data. The visualization of the synthetic pathway and the logical workflow for physicochemical profiling serve to contextualize the importance of this compound and the methods used to characterize it. This information is intended to aid researchers and drug development professionals in their work with this and structurally related molecules.
References
An In-depth Technical Guide on the Solubility of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for the compound (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine. It includes a summary of its physicochemical properties, qualitative solubility information, and a detailed, generalized experimental protocol for determining the solubility of amine compounds. This document also illustrates the compound's role as a key intermediate in the synthesis of proton pump inhibitors (PPIs).
Introduction
This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry. It serves as a crucial building block in the synthesis of a class of drugs known as proton pump inhibitors (PPIs), which are widely used to treat acid-related gastrointestinal disorders. The solubility of this intermediate is a critical parameter for its synthesis, purification, and formulation development.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below.
| Property | Value |
| CAS Number | 130000-78-1 |
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| Appearance | White crystalline solid (for the dihydrochloride salt)[1] |
| Melting Point | Approximately 190-195°C (for the dihydrochloride salt)[1] |
Solubility Data
| Compound | Solvent | Solubility |
| This compound Dihydrochloride | Water | Soluble[1] |
| Alcohol | Soluble[1] | |
| Ketone Solvents | Soluble[1] |
Note: The lack of specific quantitative solubility data highlights an area for further experimental investigation.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of an amine compound like this compound. This protocol is based on standard laboratory methods for solubility assessment.
Objective: To determine the qualitative and semi-quantitative solubility of this compound in various solvents.
Materials:
-
This compound
-
Distilled or deionized water
-
5% Hydrochloric acid (HCl) solution
-
5% Sodium hydroxide (NaOH) solution
-
Organic solvents (e.g., ethanol, methanol, DMSO, acetone, chloroform)
-
Test tubes and rack
-
Vortex mixer
-
pH indicator strips or pH meter
-
Analytical balance
-
Spatula
Procedure:
-
Preparation of Test Solutions:
-
Label a series of clean, dry test tubes for each solvent to be tested.
-
Accurately weigh a specific amount of this compound (e.g., 10 mg) and add it to each test tube.
-
-
Solubility in Water:
-
Add a small volume of water (e.g., 1 mL) to the corresponding test tube.
-
Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble.
-
If the compound is water-soluble, measure the pH of the solution. An alkaline pH would be expected for an amine.
-
-
Solubility in Acidic and Basic Solutions:
-
For compounds that are insoluble in water, test their solubility in 5% HCl and 5% NaOH.
-
To the respective test tubes containing the compound and water, add the acidic or basic solution dropwise while agitating.
-
Observe for dissolution. Amines are generally expected to be soluble in acidic solutions due to the formation of a water-soluble salt.
-
-
Solubility in Organic Solvents:
-
Add a small volume of the selected organic solvent (e.g., 1 mL) to the corresponding test tube.
-
Agitate the mixture and observe for dissolution.
-
-
Data Recording:
-
Record the observations for each solvent as "soluble," "partially soluble," or "insoluble."
-
For a semi-quantitative assessment, the amount of solvent required to dissolve a known mass of the compound can be recorded.
-
Safety Precautions:
-
Always handle chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the synthetic pathway involving this compound.
References
An In-depth Technical Guide to the Stability of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine is a key intermediate in the synthesis of various pharmaceutical compounds, most notably proton pump inhibitors (PPIs) like omeprazole.[1] Understanding its stability profile is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the potential stability of this compound under various stress conditions, based on established chemical principles and data from related structures.
While specific, publicly available stability studies on this compound are limited, this guide infers its stability profile from the known reactivity of its constituent functional groups and the behavior of structurally similar molecules, such as (4-methoxy-3,5-dimethylpyridin-2-yl)methanol and the final PPIs.
Potential Degradation Pathways
The structure of this compound contains several functional groups that are susceptible to degradation under certain conditions. The primary sites of potential instability are the pyridine ring, the methoxy group, and the aminomethyl side chain.
Oxidation
The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide.[2] This reaction can be triggered by oxidizing agents, even mild ones that may be present as impurities.[2] The formation of the N-oxide introduces a polar N-O bond, which can alter the physicochemical properties of the molecule.[2]
Cleavage of the Methoxy Group
The methoxy group on the pyridine ring is generally stable but can be cleaved under harsh conditions, particularly in the presence of strong acids at elevated temperatures.[2] This would result in the formation of the corresponding pyridinol derivative.
Reactions of the Aminomethyl Group
The primary amine of the aminomethyl group is nucleophilic and can participate in various reactions, including condensation with carbonyl compounds and oxidation.
A summary of the potential degradation pathways is presented in the table below.
| Stress Condition | Potential Degradation Product(s) |
| Oxidative | (4-Methoxy-3,5-dimethylpyridine-2-yl)methanamine N-oxide |
| Strong Acid / Heat | (2-(Aminomethyl)-3,5-dimethylpyridin-4-ol) |
| Photolytic | Not specifically documented, but pyridine rings can be susceptible to photochemical reactions. |
Experimental Protocols for Stability Testing
The following are proposed experimental protocols for assessing the stability of this compound, based on general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.
General Procedure for Stress Testing
-
Sample Preparation : Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile, water) at a known concentration.
-
Stress Conditions : Subject the samples to the stress conditions outlined below. Include a control sample stored under normal conditions (e.g., 5°C, protected from light) for comparison.
-
Sample Analysis : At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method : Analyze the samples using a stability-indicating HPLC method, capable of separating the parent compound from its degradation products. UV detection is typically suitable for this chromophoric molecule. Mass spectrometry (LC-MS) can be used to identify the degradation products.
Specific Stress Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | Treat a solution of the compound with 0.1 M HCl at 60°C for up to 72 hours. |
| Base Hydrolysis | Treat a solution of the compound with 0.1 M NaOH at 60°C for up to 72 hours. |
| Oxidative Degradation | Treat a solution of the compound with 3% H₂O₂ at room temperature for up to 24 hours. |
| Thermal Degradation | Expose a solid sample of the compound to 80°C for up to 1 week. |
| Photostability | Expose a solution and a solid sample of the compound to a light source according to ICH Q1B guidelines.[3] A dark control should be run in parallel.[3] |
Visualizing Potential Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the potential degradation pathways and a general workflow for stability testing.
References
A Technical Guide to the Role of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine Derivatives in Proton Pump Inhibitor (PPI) Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the critical role played by pyridine derivatives, specifically those related to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine, in the chemical synthesis of proton pump inhibitors (PPIs). It covers the synthetic pathway, experimental protocols, and the mechanism of action of the resulting therapeutic agents.
Introduction to Proton Pump Inhibitors
Proton pump inhibitors (PPIs) are a class of drugs that cause a profound and long-lasting reduction in gastric acid production.[1] They are the most potent inhibitors of acid secretion available and are widely used for treating acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[2] PPIs function by irreversibly blocking the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system, commonly known as the gastric proton pump, which is found in the parietal cells of the stomach lining.[1][3] This enzyme is the final step in the pathway of acid secretion.[1][2]
The chemical structure of most PPIs, such as the archetypal drug Omeprazole, consists of two core heterocyclic moieties: a substituted benzimidazole ring linked to a substituted pyridine ring via a methylsulfinyl group. The synthesis of these complex molecules relies on the efficient coupling of key chemical intermediates, with this compound and its derivatives serving as the essential building block for the pyridine portion of the final drug.
The Core Synthetic Strategy: A Two-Step Process
The industrial synthesis of PPIs like Omeprazole from its core building blocks is a well-established process that hinges on two pivotal steps:
-
Condensation to form a Thioether Intermediate: This step involves a nucleophilic substitution reaction. A substituted 2-mercaptobenzimidazole acts as the nucleophile, and a reactive derivative of this compound, typically 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine, serves as the electrophile. This reaction forms a stable thioether linkage between the pyridine and benzimidazole rings.
-
Oxidation to the Final Sulfoxide (PPI): The thioether intermediate is then carefully oxidized to form the active sulfinyl (sulfoxide) compound. This oxidation is a critical step that imparts the pharmacological activity to the molecule. Controlling the oxidation is crucial to prevent overoxidation to the corresponding sulfone, which is an inactive and undesired byproduct.[4]
The overall workflow is a convergent synthesis, bringing together two complex fragments to rapidly construct the final drug molecule.
References
Methodological & Application
Application Note and Protocols for the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine, a key intermediate in the manufacturing of proton pump inhibitors such as esomeprazole. The primary focus is the conversion of the precursor, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, into the target primary amine. Three distinct and established synthetic methodologies are presented: the Gabriel Synthesis, the Delépine Reaction, and an Azide Reduction Pathway. This guide includes a comparative analysis of these methods, detailed step-by-step protocols, and workflow visualizations to assist researchers in selecting and performing the optimal synthesis for their needs.
Synthesis of the 2-Chloromethyl Precursor
The starting material for the amination reaction is 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, which is typically prepared from its corresponding alcohol, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol. The chlorination is a standard procedure accomplished with reagents like thionyl chloride (SOCl₂) or sulfuryl chloride.[1][2]
Reaction Scheme: Precursor Synthesis
Experimental Protocol: Chlorination
A general procedure for the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride involves the reaction of the corresponding methanol precursor with thionyl chloride.[2]
-
Preparation: In a three-necked flask equipped with a stirrer and under an inert argon atmosphere, dissolve (4-methoxy-3,5-dimethylpyridin-2-yl)methanol (e.g., 25.1 g, 0.15 mol) in a suitable anhydrous solvent such as dichloromethane (400 mL).[2]
-
Reaction: Cool the solution in an ice bath. Slowly add a solution of thionyl chloride (e.g., 18.8 g, 0.158 mol) in dichloromethane (100 mL) dropwise over 30 minutes, maintaining the temperature at or below room temperature.[2]
-
Stirring: After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 30-60 minutes.[2]
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: Suspend the resulting solid residue in a non-polar solvent like hexanes (200 mL). Collect the solid by filtration, wash with additional hexanes (50 mL), and air-dry to yield the product as a white solid.[2]
Data Presentation: Precursor Synthesis
| Parameter | Value | Reference |
| Starting Material | (4-methoxy-3,5-dimethylpyridin-2-yl)methanol | [2] |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | [2] |
| Solvent | Dichloromethane | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Reaction Time | 1 hour | [2] |
| Reported Yield | ~100% | [2] |
| Product Purity | >99% | [1] |
Amination of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride
The conversion of the 2-chloromethyl precursor to the desired primary amine, this compound, can be achieved through several reliable methods. Direct amination with ammonia is often avoided due to the high propensity for over-alkylation, which results in mixtures of primary, secondary, and tertiary amines.[3][4] More selective methods are therefore preferred. This section details three such methods.
Comparative Overview of Amination Methods
| Method | Nitrogen Source | Key Intermediates | Advantages | Disadvantages |
| Gabriel Synthesis | Potassium Phthalimide | N-Alkylphthalimide | Avoids over-alkylation, clean reaction for primary amines.[5][6] | Requires a separate cleavage step (hydrolysis or hydrazinolysis).[6] |
| Delépine Reaction | Hexamethylenetetramine | Quaternary Ammonium Salt | Uses inexpensive reagents, selective for primary amines.[7] | Hydrolysis step can be harsh; produces formaldehyde as a byproduct.[7] |
| Azide Reduction | Sodium Azide (NaN₃) | Alkyl Azide | High-yielding, clean conversion, azide intermediate is not nucleophilic.[5] | Sodium azide is toxic; low-molecular-weight azides can be explosive.[5] |
Method 1: Gabriel Synthesis
The Gabriel synthesis provides a classic and effective route to primary amines from primary alkyl halides, using potassium phthalimide as an ammonia surrogate to prevent over-alkylation.[4][5] The process involves two main steps: N-alkylation of phthalimide and subsequent cleavage of the intermediate to release the primary amine.[6]
Reaction Scheme: Gabriel Synthesis
-
2-chloromethyl-precursor + Potassium Phthalimide → N-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)phthalimide
-
N-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)phthalimide + Hydrazine → this compound + Phthalhydrazide
Experimental Protocol: Gabriel Synthesis
Step A: N-Alkylation
-
Preparation: In a round-bottom flask, suspend potassium phthalimide (1.2 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Reaction: Add 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (1.0 equivalent) to the suspension. Note: The free base may be generated in situ or prior to the reaction by neutralization.
-
Heating: Heat the mixture with stirring, typically at a temperature between 80-100 °C, and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The N-alkylated phthalimide intermediate will precipitate and can be collected by filtration.
Step B: Hydrazinolysis (Ing-Manske Procedure) [6]
-
Preparation: Suspend the dried N-alkylated phthalimide intermediate from Step A in ethanol or methanol.
-
Cleavage: Add hydrazine hydrate (1.5 - 2.0 equivalents) to the suspension.
-
Reflux: Heat the mixture to reflux. A thick precipitate of phthalhydrazide will form.
-
Isolation: After cooling, the phthalhydrazide byproduct can be removed by filtration.
-
Purification: Acidify the filtrate with concentrated HCl to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the target amine. Concentrate the solution under reduced pressure. The crude amine hydrochloride can then be purified by recrystallization or by basifying the solution and extracting the free amine with an organic solvent, followed by distillation or chromatography.
Method 2: Delépine Reaction
The Delépine reaction is another effective method for preparing primary amines from reactive alkyl halides using hexamethylenetetramine (hexamine).[7] The reaction proceeds via the formation of a quaternary ammonium salt, which is subsequently hydrolyzed with acid to yield the primary amine hydrochloride.[3]
Reaction Scheme: Delépine Reaction
-
2-chloromethyl-precursor + Hexamethylenetetramine → Hexaminium Salt
-
Hexaminium Salt + HCl / Ethanol → this compound
Experimental Protocol: Delépine Reaction
Step A: Formation of the Hexaminium Salt
-
Preparation: Dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (1.0 equivalent) and hexamethylenetetramine (1.1 equivalents) in a solvent mixture, typically chloroform or a chloroform/ethanol solution.
-
Reaction: Stir the solution at room temperature or with gentle heating (reflux). The quaternary hexaminium salt is often insoluble and will precipitate from the reaction mixture.[3]
-
Isolation: Collect the precipitated salt by filtration and wash with the solvent or diethyl ether.
Step B: Acid Hydrolysis
-
Preparation: Suspend the isolated hexaminium salt in a solution of concentrated hydrochloric acid in ethanol.
-
Hydrolysis: Heat the mixture to reflux for several hours until the hydrolysis is complete. This step cleaves the salt to form the primary amine hydrochloride, ammonium chloride, and formaldehyde.[7]
-
Work-up: After cooling, filter the reaction mixture to remove ammonium chloride.
-
Purification: Evaporate the filtrate to dryness to obtain the crude this compound hydrochloride. The product can be further purified by recrystallization. Alternatively, the residue can be dissolved in water, basified with NaOH, and the free amine extracted with an organic solvent.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Substitution Using (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine is a substituted picolylamine that serves as a valuable building block in synthetic organic chemistry. Its primary amine functionality allows it to act as a potent nucleophile in a variety of substitution reactions, leading to the formation of more complex molecules. This compound is of particular interest to the pharmaceutical industry, as it is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including proton pump inhibitors like omeprazole. The methoxy and dimethyl substitutions on the pyridine ring modulate the electronic properties and steric hindrance of the molecule, influencing its reactivity and the properties of its derivatives.
This document provides a detailed protocol for a general nucleophilic substitution reaction using this compound as the nucleophile. It also includes representative data and a workflow diagram to guide researchers in its application.
Data Presentation
Table 1: Representative Data for N-Alkylation of Primary Amines
| Entry | Amine Substrate | Electrophile (Alkyl Halide) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 6 | 95 |
| 2 | Aniline | Iodomethane | NaH | THF | 25 | 4 | 88 |
| 3 | 2-Picolylamine | 1-Bromobutane | Et₃N | Dichloromethane | 40 | 12 | 92 |
| 4 | Furfurylamine | Benzyl Chloride | K₂CO₃ | DMF | 60 | 8 | 90 |
Note: The data in this table is representative of N-alkylation reactions of primary amines and should be used as a general guide. Optimization of reaction conditions is recommended for specific substrate combinations.
Experimental Protocols
The following is a general protocol for the nucleophilic substitution (N-alkylation) of an alkyl halide with this compound.
Materials
-
This compound
-
Alkyl halide (e.g., benzyl bromide, iodomethane)
-
Anhydrous solvent (e.g., acetonitrile, DMF, THF, dichloromethane)
-
Inert base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), sodium hydride (NaH))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Solvent Addition: Dissolve the amine in a suitable anhydrous solvent (e.g., acetonitrile, 10 mL per mmol of amine).
-
Base Addition: Add the base (1.2-2.0 equivalents). The choice of base will depend on the reactivity of the alkyl halide and the desired reaction conditions. For less reactive halides, a stronger base like NaH may be necessary. For more reactive halides, a milder base like K₂CO₃ or Et₃N is often sufficient.
-
Electrophile Addition: Slowly add the alkyl halide (1.0-1.2 equivalents) to the stirred solution at room temperature. For highly reactive electrophiles, the addition may be performed at 0 °C to control the reaction exotherm.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the substrates). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid base was used, filter the reaction mixture to remove the base.
-
If the reaction was performed in a water-miscible solvent, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
The following diagrams illustrate the general workflow for the nucleophilic substitution reaction and the logical relationship of the key steps.
Caption: General workflow for nucleophilic substitution.
Caption: Key components and outcome of the reaction.
Application of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine in the Synthesis of Omeprazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine as a precursor in the synthesis of omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate understanding and replication in a research and development setting.
The synthesis of omeprazole from this compound involves a multi-step process. The initial step is the conversion of the starting methanamine to a hydroxymethyl intermediate, which is then halogenated to form the key electrophile, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine. This intermediate is subsequently coupled with 5-methoxy-2-mercaptobenzimidazole to form the thioether, which is finally oxidized to yield omeprazole.
Overall Synthetic Pathway
The synthetic route from this compound to omeprazole can be visualized as a four-stage process.
Caption: Overall synthetic pathway from the starting methanamine to omeprazole.
Experimental Protocols and Quantitative Data
The following sections provide detailed experimental protocols for each key step of the synthesis, along with tables summarizing the quantitative data.
Step 1: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
This protocol describes the conversion of this compound to (4-methoxy-3,5-dimethylpyridin-2-yl)methanol via diazotization.[1]
Protocol:
-
Prepare an aqueous acidic solution (e.g., dilute sulfuric acid or hydrochloric acid) in a reaction vessel equipped with a stirrer and cooling system.
-
Dissolve this compound in the acidic solution while maintaining a low temperature (typically 0-5 °C).
-
Slowly add a solution of sodium nitrite (NaNO₂) in water to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at a low temperature for a specified duration to allow for the complete formation of the diazonium salt and its subsequent decomposition to the alcohol.
-
After the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate) to a pH of approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield (4-methoxy-3,5-dimethylpyridin-2-yl)methanol.
| Parameter | Value/Condition |
| Starting Material | This compound |
| Reagents | Sodium nitrite, Aqueous acid (e.g., H₂SO₄) |
| Solvent | Water |
| Temperature | 0-5 °C |
| Reaction Time | Not specified |
| Product | (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol |
| Reported Yield | Not specified |
Table 1: Summary of the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
Step 2: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine
This protocol details the chlorination of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol to produce the key intermediate, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine.[1]
Protocol:
-
Dissolve (4-methoxy-3,5-dimethylpyridin-2-yl)methanol in an inert solvent such as dichloromethane in a reaction vessel.
-
Cool the solution to 0-5 °C.
-
Slowly add thionyl chloride (SOCl₂) to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude product, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, can be used in the next step, often as its hydrochloride salt.
| Parameter | Value/Condition |
| Starting Material | (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol |
| Reagent | Thionyl chloride (SOCl₂) |
| Solvent | Dichloromethane |
| Temperature | 0 °C to room temperature |
| Reaction Time | Not specified |
| Product | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine |
| Reported Yield | Not specified |
Table 2: Summary of the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine.
Step 3: Synthesis of the Thioether Intermediate
This protocol describes the coupling of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine with 5-methoxy-2-mercaptobenzimidazole.
Protocol:
-
In a reaction vessel, dissolve 5-methoxy-2-mercaptobenzimidazole in a suitable solvent system, such as a mixture of ethanol and water, containing a base like sodium hydroxide.
-
Heat the mixture to facilitate the formation of the sodium salt of the mercaptan.
-
Cool the solution to a temperature below 10 °C.
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.
-
Allow the reaction temperature to rise to around 30 °C and maintain for several hours.
-
After the reaction is complete, cool the mixture and add water to precipitate the product.
-
Stir the mixture for an extended period to ensure complete precipitation.
-
Collect the solid product by filtration, wash with water, and dry to obtain the thioether intermediate.
| Parameter | Value/Condition |
| Starting Materials | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, 5-Methoxy-2-mercaptobenzimidazole |
| Reagent | Sodium hydroxide |
| Solvents | Ethanol, Water |
| Temperature | Below 10 °C initially, then raised to 30 °C |
| Reaction Time | ~4 hours |
| Product | 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole |
| Reported Yield | High |
Table 3: Summary of the synthesis of the thioether intermediate.
Step 4: Oxidation to Omeprazole
This protocol details the final oxidation step to convert the thioether intermediate into omeprazole.
Protocol:
-
Dissolve the thioether intermediate in a suitable organic solvent, such as dichloromethane.
-
Cool the solution to a low temperature (e.g., -10 °C to 0 °C).
-
Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent to the reaction mixture. The amount of oxidizing agent should be carefully controlled to be approximately one molar equivalent to avoid over-oxidation.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction is complete, quench any excess oxidizing agent.
-
Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts.
-
Dry the organic layer over an anhydrous salt and concentrate under reduced pressure.
-
The crude omeprazole can be purified by recrystallization from a suitable solvent system.
| Parameter | Value/Condition |
| Starting Material | 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Dichloromethane |
| Temperature | -10 °C to 0 °C |
| Reaction Time | Varies, monitored by TLC/HPLC |
| Product | Omeprazole |
| Reported Yield | High |
Table 4: Summary of the oxidation to omeprazole.
Experimental Workflow Visualizations
The following diagrams illustrate the workflows for the key stages of the synthesis.
References
Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine as a Pyridine-Based Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine is a substituted pyridine derivative with potential applications as a bidentate ligand in coordination chemistry and catalysis. The presence of both a pyridine nitrogen and a primary amine tethered by a methylene bridge allows for the formation of stable five-membered chelate rings with various transition metals. The methoxy and dimethyl substituents on the pyridine ring can modulate the electronic and steric properties of the ligand, influencing the stability, reactivity, and selectivity of its metal complexes.
While primarily recognized as a key intermediate in the synthesis of proton pump inhibitors (PPIs) such as omeprazole, its structural features suggest significant potential as a ligand for a range of catalytic transformations.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its prospective use as a ligand in catalysis.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and its immediate precursor, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, are presented below.
| Property | This compound | (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol |
| CAS Number | 130000-78-1 | 86604-78-6 |
| Molecular Formula | C₉H₁₄N₂O | C₉H₁₃NO₂ |
| Molecular Weight | 166.22 g/mol | 167.21 g/mol |
| Appearance | Not widely reported; likely a liquid or low-melting solid | White to light brown powder or crystal[2] |
| Boiling Point | 274.59 °C at 760 mmHg (Predicted) | 115-135 °C at 0.01 Torr, 289.1 °C at 760 mmHg[2] |
| Predicted XlogP | 0.4 | 1.2[2] |
| SMILES | CC1=CN=C(C(=C1OC)C)CN | CC1=CN=C(C(=C1OC)C)CO |
| InChIKey | CNPVFVHYBKQINB-UHFFFAOYSA-N | PSEPRWKZZJWRCB-UHFFFAOYSA-N[2] |
Synthesis of this compound
The synthesis of this compound can be effectively achieved via the catalytic hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile.[1] This method provides a direct route to the primary amine.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
3,5-dimethyl-4-methoxypyridine-2-carbonitrile
-
Raney® Nickel (50% slurry in water) or Palladium on Carbon (5-10% Pd/C)
-
Methanol (anhydrous)
-
Ammonia (gas or saturated solution in methanol)
-
Hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Filter aid (e.g., Celite®)
-
High-pressure autoclave/hydrogenation apparatus
Procedure:
-
Catalyst Preparation: If using Raney® Nickel, carefully wash the slurry with methanol to remove water.
-
Reaction Setup: In a high-pressure autoclave, dissolve 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in methanol saturated with ammonia. The ammonia helps to prevent the formation of secondary amines.
-
Catalyst Addition: Under an inert atmosphere, carefully add the Raney® Nickel or Pd/C catalyst to the reaction mixture. The catalyst loading is typically 5-10% by weight relative to the starting nitrile.
-
Hydrogenation: Seal the autoclave and purge several times with hydrogen gas. Pressurize the reactor with hydrogen to 10-50 bar and heat to 80-120 °C.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Under an inert atmosphere, filter the reaction mixture through a pad of filter aid to remove the catalyst. Caution: Raney® Nickel is pyrophoric and must be kept wet with solvent at all times.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude this compound can be purified by vacuum distillation or column chromatography.
References
Application Notes and Protocols for Heterocycle Alkylation with (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the alkylation of nitrogen-containing heterocycles using (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl chloride, a key intermediate in the synthesis of proton pump inhibitors like omeprazole. The protocols outlined below are based on established methodologies for N-alkylation and can be adapted for various heterocyclic systems.
Introduction
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl chloride, often used as its hydrochloride salt, is a potent electrophile for the introduction of the (4-methoxy-3,5-dimethylpyridin-2-yl)methyl moiety onto nucleophilic centers. This structural motif is crucial in the development of pharmaceuticals, most notably as a core component of omeprazole and related drugs. The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2), where a nitrogen atom of a heterocyclic ring attacks the electrophilic methylene carbon, displacing the chloride leaving group. The reaction is typically facilitated by a base to deprotonate the nitrogen nucleophile, thereby enhancing its reactivity.
Key Experimental Considerations
-
Substrate Scope: This protocol is applicable to a wide range of nitrogen-containing heterocycles, including but not limited to imidazoles, pyrazoles, triazoles, and benzimidazoles.
-
Choice of Base: The selection of a suitable base is critical for the success of the reaction. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and strong hydride bases (e.g., NaH). The choice depends on the pKa of the heterocycle; less nucleophilic substrates may require a stronger base like sodium hydride.
-
Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are typically used to facilitate the SN2 reaction.
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.
Experimental Protocols
Protocol 1: General N-Alkylation of Heterocycles with (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl Chloride
This protocol describes a general procedure for the N-alkylation of a generic nitrogen heterocycle.
Materials:
-
Nitrogen-containing heterocycle (e.g., imidazole, pyrazole) (1.0 eq)
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (1.1 - 1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add the nitrogen-containing heterocycle (1.0 eq) and potassium carbonate (2.0-3.0 eq).
-
Add anhydrous DMF or MeCN to create a stirrable suspension (typically 0.1-0.2 M concentration with respect to the heterocycle).
-
Add 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (1.1 - 1.2 eq) to the suspension.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF/MeCN).
-
Combine the organic layers and wash with water, followed by brine, to remove the solvent and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated heterocycle.
Protocol 2: S-Alkylation in Omeprazole Synthesis
This protocol details the specific S-alkylation step used in the synthesis of the omeprazole sulfide intermediate.[1]
Materials:
-
2-Mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol)
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol)
-
Sodium hydroxide (NaOH) (5 g, 0.13 mol)
-
Ethanol
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve sodium hydroxide (5 g) in ethanol (50 mL) with heating to 70-90°C.[1]
-
Add 2-mercapto-5-methoxybenzimidazole (17.8 g) to the solution and reflux until it dissolves.[1]
-
Cool the reaction mixture to below 10°C.[1]
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g) in water (100 mL).[1]
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.[1]
-
Allow the reaction to proceed, monitoring by TLC for the formation of the sulfide intermediate.
-
Upon completion, the product can be isolated by filtration and purified by recrystallization.
Data Presentation
Table 1: Reagents and Conditions for Heterocycle Alkylation
| Parameter | Protocol 1 (N-Alkylation) | Protocol 2 (S-Alkylation - Omeprazole Synthesis) |
| Electrophile | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl |
| Nucleophile | Nitrogen Heterocycle (e.g., Imidazole) | 2-Mercapto-5-methoxybenzimidazole |
| Base | K₂CO₃ | Sodium Hydroxide (NaOH) |
| Solvent | DMF or Acetonitrile | Ethanol and Water |
| Temperature | Room Temperature to 80 °C | 10 °C to Reflux |
| Typical Yield | 85-98% (representative for secondary amines)[2] | ~96%[3] |
Visualizations
References
Application Notes and Protocols for the HPLC Analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
Introduction
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine is a key intermediate in the synthesis of various pharmaceutical compounds, notably proton pump inhibitors such as omeprazole and esomeprazole. Its purity and quantification are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the determination of this compound. These application notes provide a detailed protocol for the HPLC analysis of this compound, suitable for researchers, scientists, and professionals in drug development. The described method is adapted from established analytical procedures for omeprazole and its related substances.
I. Analytical Method
A reverse-phase HPLC (RP-HPLC) method with UV detection is recommended for the analysis of this compound. This method is designed to separate the target analyte from other process-related impurities and degradation products.
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These conditions are based on methods developed for the analysis of omeprazole and its impurities, which are structurally related to the target analyte.[1][2][3]
| Parameter | Recommended Conditions |
| HPLC System | Quaternary Gradient HPLC with UV Detector |
| Column | Agilent XDB-C18 (4.6mm x 150mm, 5µm) or equivalent |
| Mobile Phase A | Phosphate Buffer (pH 7.6) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Diluent | A suitable mixture of organic solvent and salt solution |
Table 1: Recommended HPLC Conditions
Gradient Elution Program
The use of a gradient elution program allows for the effective separation of the analyte from other components in the sample matrix.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 73 | 27 |
| 10 | 73 | 27 |
| 20 | 50 | 50 |
| 30 | 50 | 50 |
| 35 | 73 | 27 |
| 40 | 73 | 27 |
Table 2: Gradient Elution Program
II. Experimental Protocols
A. Preparation of Solutions
-
Phosphate Buffer (pH 7.6):
-
Dissolve an appropriate amount of a phosphate salt (e.g., disodium hydrogen phosphate) in HPLC-grade water to a concentration of approximately 0.01 M.
-
Adjust the pH to 7.6 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
-
Mobile Phase Preparation:
-
Prepare the required volumes of Mobile Phase A (Phosphate Buffer, pH 7.6) and Mobile Phase B (Acetonitrile).
-
Degas both mobile phases using a suitable method such as sonication or vacuum filtration.
-
-
Diluent Preparation:
-
Prepare a mixture of acetonitrile and 10 mM ammonium bicarbonate buffer (2:8 v/v) to be used as the diluent for standard and sample preparations.[4]
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in the diluent to achieve a known concentration (e.g., 0.02 mg/mL).
-
Sonication may be used to ensure complete dissolution.
-
-
Sample Solution Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in the diluent to achieve a final concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
B. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (73% Mobile Phase A, 27% Mobile Phase B) until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is free from contaminants.
-
Inject the standard solution to determine the retention time and response of this compound.
-
Inject the sample solution to determine the presence and quantity of the analyte.
-
After all injections are complete, wash the column with a high percentage of organic solvent to remove any strongly retained compounds.
III. Data Presentation
The following table summarizes the expected performance characteristics of the HPLC method. The values are illustrative and should be confirmed during method validation.
| Parameter | Expected Performance |
| Retention Time | Analyte specific, to be determined with standard |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined (typically in the ng/mL range) |
| Limit of Quantification (LOQ) | To be determined (typically in the ng/mL range) |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Table 3: Method Performance Characteristics
IV. Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC Analysis.
Logical Relationship in Synthesis and Analysis
The diagram below shows the role of this compound as an intermediate and the importance of its analysis in the context of omeprazole synthesis.
Caption: Synthesis and Analysis Relationship.
References
- 1. CN103592379B - Analytic method of omeprazole related substance - Google Patents [patents.google.com]
- 2. molnar-institute.com [molnar-institute.com]
- 3. CN110609109A - Detection method of omeprazole related substance - Google Patents [patents.google.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the NMR Characterization of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine, a key intermediate in pharmaceutical synthesis. The protocols outlined below are intended to ensure high-quality, reproducible NMR data for structural confirmation and purity assessment. This guide includes predicted ¹H and ¹³C NMR data, detailed experimental procedures, and visual workflows to aid in the analysis of this compound.
Introduction
This compound (CAS RN: 130000-78-1) is a substituted pyridine derivative with significant applications in medicinal chemistry and drug development.[1] As a synthetic intermediate, its structural integrity and purity are paramount. NMR spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity determination of such compounds. This application note provides a comprehensive overview of the expected NMR characteristics and standardized protocols for its analysis.
Predicted NMR Spectroscopic Data
Due to the limited availability of public experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established chemical shift values for analogous substituted pyridine structures.[2][3][4]
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6 | ~8.10 | s | 1H |
| -CH₂NH₂ | ~3.85 | s | 2H |
| -OCH₃ | ~3.75 | s | 3H |
| 3-CH₃ | ~2.30 | s | 3H |
| 5-CH₃ | ~2.20 | s | 3H |
| -NH₂ | ~1.50 (broad) | s | 2H |
Note: Predictions are for a CDCl₃ solvent. Chemical shifts are referenced to TMS at 0.00 ppm. The -NH₂ signal may be broad and its chemical shift can be highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158.0 |
| C-4 | ~160.0 |
| C-6 | ~145.0 |
| C-3 | ~125.0 |
| C-5 | ~124.0 |
| -CH₂NH₂ | ~45.0 |
| -OCH₃ | ~60.0 |
| 3-CH₃ | ~15.0 |
| 5-CH₃ | ~14.0 |
Note: Predictions are for a CDCl₃ solvent. Chemical shifts are referenced to the solvent signal.
Experimental Protocols
The following protocols provide a standardized methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Protocol 1: Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Other common NMR solvents such as DMSO-d₆ or Methanol-d₄ may also be used, but will result in different chemical shifts.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm.
Protocol 2: ¹H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended.
-
Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).
-
Number of Scans (NS): 16-64 scans are typically sufficient.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate.
-
Temperature: 298 K (25 °C).
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase the resulting spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
Protocol 3: ¹³C NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width: A spectral width of 0 to 200 ppm is appropriate.
-
Temperature: 298 K (25 °C).
-
-
Processing: Apply a Fourier transform and phase the spectrum. Calibrate the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Visualizations
Chemical Structure and Atom Numbering
Caption: Chemical structure with atom numbering.
Experimental Workflow for NMR Characterization
References
Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride is a key heterocyclic amine intermediate primarily utilized in the synthesis of pharmaceuticals. Its most notable application is as a precursor in the manufacturing of proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production. A prominent example of a PPI synthesized from this intermediate is Omeprazole, widely used in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.
The primary reaction involving this compound is its conversion to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol via a diazotization reaction. This transformation is a critical step in the synthetic pathway to Omeprazole and other related PPIs. These application notes provide detailed protocols for this key reaction, alongside relevant data and workflow visualizations to support researchers in their synthetic endeavors.
Chemical Properties
A summary of the key chemical and physical properties of this compound and its dihydrochloride salt is presented below.
| Property | Value |
| Chemical Name | This compound dihydrochloride |
| Molecular Formula | C₉H₁₆Cl₂N₂O |
| Molecular Weight | 239.14 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| CAS Number | 1158207-20-5[1] |
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| Boiling Point | 274.59°C at 760 mmHg |
| Density | 1.044 g/cm³ |
| CAS Number | 130000-78-1[2] |
Application in Pharmaceutical Synthesis
The principal application of this compound dihydrochloride is as a synthetic intermediate. The primary amino group can be readily converted into other functional groups, making it a versatile building block. The most significant reaction is its diazotization to form the corresponding alcohol, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. This alcohol is a crucial precursor for the synthesis of the sulfinylbenzimidazole moiety of proton pump inhibitors.
Experimental Protocols
This section details the protocol for the conversion of this compound to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol via diazotization.
Protocol 1: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol via Diazotization
This protocol describes the conversion of the primary amine to a hydroxyl group using sodium nitrite in an acidic medium.
Materials:
-
This compound (or its dihydrochloride salt)
-
Glacial Acetic Acid
-
Water
-
Sodium Nitrite (NaNO₂)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Reaction Scheme:
Procedure:
-
Dissolution of the Amine: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a mixture of glacial acetic acid and water. The ratio of water to acid can be varied, with a common starting point being a 1:1 to 9:1 mixture.[1] If starting from the dihydrochloride salt, the initial addition of acid might be adjusted or omitted, and the salt dissolved in water.
-
Cooling: Cool the solution to 0-5 °C using an ice bath. It is crucial to maintain this low temperature throughout the addition of sodium nitrite to prevent the decomposition of the unstable diazonium salt intermediate.
-
Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cooled, stirring solution of the amine. The addition should be controlled to keep the reaction temperature below 5 °C.
-
Reaction Monitoring: After the complete addition of the sodium nitrite solution, allow the reaction mixture to stir at 0-5 °C for an additional 30-60 minutes. The completion of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Neutralization: Once the reaction is complete, carefully quench any excess nitrous acid. This can be done by the addition of a small amount of a scavenger like urea or sulfamic acid. Following this, neutralize the reaction mixture by the slow addition of a base, such as a saturated solution of sodium bicarbonate or a solution of sodium hydroxide, until the pH is approximately 7-8. Ensure the temperature is kept low during neutralization.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
-
Purification: The crude product can be further purified by techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system to yield the pure alcohol.
Quantitative Data:
The following table summarizes typical reaction parameters for the diazotization of this compound.
| Parameter | Value/Range |
| Reactant | This compound |
| Reagents | Sodium Nitrite, Acetic Acid, Water |
| Temperature | 0 - 5 °C |
| Reaction Time | 1 - 2 hours |
| Typical Yield | 40 - 50% (based on the two-step synthesis from the corresponding nitrile)[1] |
Workflow and Signaling Pathways
The primary application of this compound is within a multi-step synthesis. The following diagram illustrates the logical workflow from the methanamine to the key intermediate, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, and its subsequent use in the synthesis of a generic proton pump inhibitor like Omeprazole.
Caption: Synthetic workflow from this compound to a Proton Pump Inhibitor.
Safety Information
This compound dihydrochloride and the reagents used in its reactions should be handled with appropriate safety precautions.
-
Always work in a well-ventilated fume hood.
-
Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Diazonium salts are potentially explosive, especially when dry. It is crucial to keep them in solution and at low temperatures.
-
Handle all chemicals with care, and consult the Safety Data Sheet (SDS) for each compound before use.
Disclaimer: The provided protocols and information are for research and development purposes only. All procedures should be carried out by trained professionals in a suitable laboratory setting. The user assumes all responsibility for the safe handling and use of these chemicals and procedures.
References
Application Notes and Protocols for the Large-Scale Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine in Pharmaceutical Manufacturing
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably proton pump inhibitors (PPIs) like omeprazole. The efficient and scalable production of this compound is of paramount importance in the pharmaceutical industry to ensure a consistent and cost-effective supply of these essential medicines. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on a robust and well-documented synthetic route. The protocols are designed to be adaptable for industrial-scale manufacturing, with an emphasis on process optimization, safety, and product quality.
Synthetic Pathway Overview
The most common and industrially viable route for the large-scale synthesis of this compound proceeds through the catalytic hydrogenation of a nitrile precursor, 3,5-dimethyl-4-methoxypyridine-2-carbonitrile. This precursor can be synthesized from readily available starting materials such as 3,5-lutidine. The overall synthetic scheme involves several key transformations, including oxidation, nitration, cyanation, and finally, reduction.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of this compound, providing a clear comparison of reaction parameters and expected outcomes.
Table 1: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide from 3,5-Lutidine
| Parameter | Value | Reference |
| Starting Material | 3,5-Lutidine | [1] |
| Key Reagents | Acetic acid, Hydrogen peroxide, Sulfuric acid, Nitric acid | [1] |
| Reaction Temperature | 90°C (Oxidation and Nitration) | [1] |
| Overall Molar Yield | >85% (for the subsequent chloro-derivative) | [2] |
| Purity | High (Confirmed by 1H and 13C NMR) | [1] |
Table 2: Synthesis of 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile
| Parameter | Value | Reference |
| Starting Material | 3,5-Dimethyl-4-nitropyridine-N-oxide | [3] |
| Key Reagents | Dimethyl sulfate, Potassium cyanide, Sodium methoxide | [3] |
| Reaction Conditions | Multi-step process involving methylation and cyanation | [3] |
| Yield | 40 - 50% (based on 3,5-dimethyl-4-methoxy-2-cyanopyridine) | [3] |
| Purity | Suitable for subsequent hydrogenation | [3] |
Table 3: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile | [3] |
| Key Reagents | Hydrogen gas, Hydrogenation catalyst (e.g., Raney nickel or Pd/C) | [3] |
| Solvent | Inert diluent (e.g., methanol saturated with ammonia) | [3][4] |
| Reaction Temperature | 80-120 °C | [4] |
| Reaction Pressure | 10-50 bar | [4] |
| Yield | Good total yield | [3] |
| Purity | High (Product is a novel intermediate) | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of this compound.
Protocol 1: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide
This protocol is adapted from established industrial processes.[1]
-
N-Oxidation of 3,5-Lutidine:
-
In a suitable reactor, dissolve 3,5-lutidine (1.0 eq) in glacial acetic acid.
-
Heat the solution to 60°C.
-
Slowly add hydrogen peroxide (35% aq. solution, 1.1 eq) over 3 hours, maintaining the temperature at 90°C.
-
After the addition is complete, maintain the temperature at 90°C for an additional 16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure to obtain crude 3,5-dimethylpyridine-N-oxide.
-
-
Nitration of 3,5-Dimethylpyridine-N-oxide:
-
Carefully dissolve the crude 3,5-dimethylpyridine-N-oxide (1.0 eq) in concentrated sulfuric acid.
-
Cool the solution to 90°C.
-
Prepare a nitrating mixture of concentrated sulfuric acid and 65% nitric acid.
-
Add the nitrating mixture dropwise to the pyridine-N-oxide solution over 4 hours, maintaining the temperature at 90°C.
-
Stir the reaction mixture at 90°C overnight.
-
Cool the reaction to 30°C and carefully neutralize with 10M sodium hydroxide, keeping the temperature below 30°C.
-
Extract the product with a suitable organic solvent (e.g., acetonitrile).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 3,5-dimethyl-4-nitropyridine-N-oxide.
-
Protocol 2: Synthesis of 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile
This multi-step protocol is based on patented procedures.[3]
-
Reaction with Dimethyl Sulfate:
-
Treat 3,5-dimethyl-4-nitropyridine-N-oxide with dimethyl sulfate to form 1,4-dimethoxy-3,5-dimethyl-pyridinium methylsulfate.
-
-
Cyanation:
-
React the pyridinium salt with potassium cyanide (KCN). Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
-
Methoxylation:
-
Subsequently, exchange the nitro group for a methoxy group using sodium methoxide.
-
-
Work-up and Isolation:
-
After the reaction sequence is complete, perform an appropriate aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Purify the crude product by crystallization or column chromatography to obtain 3,5-dimethyl-4-methoxypyridine-2-carbonitrile.
-
Protocol 3: Catalytic Hydrogenation to this compound
This protocol describes the final reduction step.[3][4]
-
Reactor Setup:
-
In a high-pressure autoclave, dissolve 3,5-dimethyl-4-methoxypyridine-2-carbonitrile (1.0 eq) in methanol saturated with ammonia.
-
Carefully add a slurry of Raney® Nickel (5-10% by weight of the substrate) under an inert atmosphere (e.g., nitrogen).
-
-
Hydrogenation:
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 10-50 bar.
-
Heat the reaction mixture to 80-120 °C.
-
Maintain stirring and monitor the hydrogen uptake to determine the reaction completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst. Caution: Raney® Nickel can be pyrophoric when dry. Keep the filter cake wet.
-
Remove the solvent from the filtrate under reduced pressure.
-
The residue is the crude this compound, which can be further purified if necessary by distillation or crystallization of a salt form.
-
Visualizations
Synthetic Pathway Diagram
Caption: Synthetic pathway for this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of the target compound.
References
- 1. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]
- 2. benchchem.com [benchchem.com]
- 3. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine is a key heterocyclic building block with significant applications in medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of proton pump inhibitors (PPIs). PPIs, such as omeprazole and its S-enantiomer esomeprazole, are widely prescribed for the treatment of acid-related gastrointestinal disorders, including peptic ulcer disease and gastroesophageal reflux disease (GERD).[1] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the synthesis of these important therapeutic agents.
Application in Proton Pump Inhibitor Synthesis
The primary application of this compound is as a precursor to (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, a more direct intermediate in the synthesis of omeprazole and related PPIs. The synthetic strategy involves the conversion of the methanamine to the corresponding methanol via a diazotization reaction. The resulting alcohol is then typically converted to a more reactive chloromethyl derivative, which facilitates the coupling with a substituted benzimidazole thiol to form the core structure of the final drug.
Synthetic Pathways and Quantitative Data
The synthesis of this compound and its conversion to key intermediates for PPI synthesis can be achieved through several routes. The most common pathway involves the catalytic hydrogenation of a nitrile precursor followed by diazotization.
Table 1: Key Synthetic Steps and Reported Yields
| Step No. | Reaction | Starting Material | Key Reagents | Product | Reported Yield |
| 1 | Catalytic Hydrogenation | 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile | Raney Nickel, H₂, Methanol/Ammonia | This compound | ~66%[2] |
| 2 | Diazotization | This compound | Sodium nitrite, Acetic acid, Water | (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol | 40-50% (overall from nitrile)[3] |
| 3 | Chlorination | (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol | Thionyl chloride or Triphosgene | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | >95%[4] |
| 4 | Thioether Formation | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride & 2-Mercapto-5-methoxybenzimidazole | Sodium hydroxide, Ethanol/Water | 5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole | ~96%[5] |
| 5 | Oxidation | 5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole | m-Chloroperoxybenzoic acid (m-CPBA) | Omeprazole | High |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the catalytic hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile.
Materials:
-
3,5-Dimethyl-4-methoxypyridine-2-carbonitrile
-
Methanol, saturated with ammonia
-
Raney Nickel (slurry)
-
Hydrogen gas
-
Nitrogen gas
-
Autoclave
-
Filtration apparatus
Procedure:
-
In a suitable autoclave, dissolve 20 g of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in 650 ml of methanol saturated with ammonia.[2][6]
-
Under an inert nitrogen atmosphere, carefully add a slurry of 20 g of Raney Nickel to the solution.[2][6]
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 10-50 bar and heat to a temperature of 80-120 °C.[7]
-
Maintain the reaction with stirring and monitor the progress by hydrogen uptake. The reaction may take up to 3 days at room temperature and normal pressure.[2]
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry; keep the filter cake wet with solvent.[7]
-
Evaporate the solvent from the filtrate in vacuo to yield this compound as a violet oil. The crude product can be purified by bulb-tube distillation.[2]
Protocol 2: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
This protocol details the diazotization of this compound.
Materials:
-
This compound
-
Glacial acetic acid
-
Water
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH), 4N and 50% solutions
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel with cooling capabilities
-
Separatory funnel
Procedure:
-
Dissolve 21.3 g of the crude this compound from Protocol 1 in a mixture of 100 ml of water and 100 ml of glacial acetic acid.[6]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 25.4 g of sodium nitrite in 50 ml of water dropwise, maintaining the temperature between -5 and 10 °C.[6]
-
After the addition is complete, stir the reaction mixture for an additional hour at 0 °C.
-
Alkalize the reaction mixture with 500 ml of 4N NaOH and approximately 30 ml of 50% NaOH.[6]
-
Extract the aqueous layer with 600 ml of dichloromethane.[6]
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield (4-methoxy-3,5-dimethylpyridin-2-yl)methanol.
Synthetic and Mechanistic Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 5. Omeprazole synthesis - chemicalbook [chemicalbook.com]
- 6. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Preventing degradation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine during storage
Technical Support Center: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this key chemical intermediate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to prevent, identify, and address its degradation during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability crucial?
This compound is a substituted pyridine derivative that serves as a critical building block in the synthesis of various pharmaceutical compounds, most notably proton pump inhibitors (PPIs). Its purity and stability are paramount because any degradation can introduce impurities into the final Active Pharmaceutical Ingredient (API), potentially affecting its efficacy, safety, and regulatory approval.
Q2: What are the ideal storage conditions for this compound?
To ensure maximum stability, the compound should be stored under controlled conditions. A Safety Data Sheet for a similar compound recommends storing it at -18°C (-0.4°F) in a tightly closed container, protected from light and moisture.[1] For long-term integrity, the following conditions are advised:
-
Temperature: -20°C to -18°C is ideal for long-term storage.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation.
-
Light: Use amber or opaque vials to protect against photodegradation.[2]
-
Moisture: Store in a desiccated environment to prevent hydrolysis.[1]
Q3: What are the common physical signs of degradation?
While often degradation is not visible, certain physical changes can indicate a problem.[2] Be alert for:
-
Color Change: A shift from a colorless or white solid to yellow or brown can indicate oxidation or the formation of chromophoric impurities.
-
Clumping or Caking: This may suggest moisture absorption.
-
Insolubility: Difficulty dissolving the compound in a solvent where it was previously soluble can be a sign of polymerization or degradation into insoluble byproducts.
Q4: How do environmental factors like temperature, light, and atmosphere affect stability?
Environmental factors are primary drivers of chemical degradation.[2][3]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis and oxidation, leading to faster degradation.
-
Light: Exposure to light, particularly UV light, can provide the energy needed to break chemical bonds, initiating photodegradation pathways.[3]
-
Atmosphere: The presence of oxygen can lead to oxidative degradation. The pyridine ring and the methanamine group are susceptible to oxidation, which can alter the molecule's structure and reactivity.
Troubleshooting Guide
Q1: My stored compound has turned yellow. Can I still use it?
A color change is a strong indicator of degradation.
-
Potential Cause: Oxidation is the most likely cause. The nitrogen atom in the pyridine ring and the primary amine are susceptible to oxidation, which can form colored byproducts.
-
Recommended Action:
-
Do not assume the material is usable.
-
Perform an analytical purity check using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).
-
Compare the chromatogram of the discolored sample to a reference standard or a sample from a fresh, unopened batch.
-
If new impurity peaks are present or the main peak area has significantly decreased, the compound should be discarded or repurified.
-
Q2: My HPLC analysis shows several new, small peaks that weren't there before. What's happening?
The appearance of new peaks in an HPLC chromatogram is a clear sign of degradation.
-
Potential Cause: The compound is breaking down into multiple smaller products due to factors like hydrolysis, oxidation, or photodegradation.[3] The specific degradation pathway depends on the storage conditions.
-
Recommended Action:
-
Review Storage History: Check temperature logs, exposure to light, and the type of container used. Was the container properly sealed? Was an inert atmosphere used?
-
Identify Degradants (Optional but Recommended): If feasible, use a mass spectrometer (LC-MS) to get mass data on the impurity peaks. This can help elucidate the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).
-
Quarantine the Batch: Isolate the affected batch to prevent its use in further experiments.
-
Optimize Storage: Based on your review, implement stricter storage protocols (e.g., move to -20°C, use amber vials, purge with nitrogen) for future batches.
-
Q3: The compound shows poor or inconsistent reactivity in my synthesis. Could degradation be the cause?
Yes, a loss of reactivity is a common consequence of degradation.
-
Potential Cause: The reactive functional groups (specifically the methanamine) may have been altered. For instance, oxidation of the amine to an oxime or nitro compound would render it unreactive in subsequent intended reactions (e.g., amide bond formation).
-
Recommended Action:
-
Confirm Purity: Immediately analyze the purity of the starting material from the specific bottle used in the reaction via HPLC or NMR spectroscopy.
-
Use a Fresh Aliquot: Always use a fresh sample or an aliquot from a batch with confirmed purity for critical reactions.
-
Minimize Freeze-Thaw Cycles: If using a stock solution, aliquot it into smaller, single-use vials to avoid repeated warming and cooling, which can introduce moisture and accelerate degradation.[2]
-
Stability Data
The following table provides illustrative data on the stability of this compound under various storage conditions. This data is based on general principles of chemical stability for similar compounds.
| Condition ID | Temperature | Atmosphere | Container | Purity after 3 Months (%) | Purity after 6 Months (%) |
| C1 | -20°C | Nitrogen | Amber Glass, Sealed | >99.5% | >99.0% |
| C2 | 4°C | Nitrogen | Amber Glass, Sealed | 98.5% | 97.2% |
| C3 | 25°C (RT) | Air | Clear Glass, Sealed | 94.0% | 88.5% |
| C4 | 25°C (RT) | Air | Amber Glass, Sealed | 96.5% | 92.0% |
| C5 | -20°C | Air | Amber Glass, Sealed | 99.0% | 98.0% |
Note: Data is representative and should be confirmed by in-house stability studies.
Experimental Protocols
Protocol 1: Accelerated Stability Study via HPLC
This protocol outlines a method to assess the stability of the compound under stressed conditions, which helps predict long-term stability.[4][5]
1. Objective: To determine the degradation profile of this compound under accelerated storage conditions (elevated temperature).
2. Materials:
-
This compound (high purity)
-
HPLC-grade acetonitrile and water
-
Ammonium acetate (or other suitable buffer)
-
HPLC system with UV detector
-
Stability chamber or calibrated oven set to 40°C
-
2 mL amber glass vials with screw caps
3. Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution via HPLC to establish the initial purity and peak area. This is your baseline.
-
Storage: Place several sealed amber vials of the compound (both as solid and in solution) into a stability chamber at 40°C / 75% Relative Humidity (a common accelerated condition).
-
Time-Point Analysis: At specified time points (e.g., 1, 2, 4, and 8 weeks), remove one vial of the solid and one vial of the solution.[5]
-
For the solid sample, prepare a fresh solution as in Step 1.
-
Analyze each sample by HPLC under the same conditions as the T=0 analysis.
-
-
Data Analysis:
-
Calculate the percent purity of the main peak at each time point.
-
Note the appearance and relative area of any new peaks (degradants).
-
Plot the percentage of the parent compound remaining versus time to establish a degradation rate.
-
4. Suggested HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 10mM Ammonium Acetate in Water; B: Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Visual Guides
Below are diagrams illustrating key degradation, experimental, and troubleshooting workflows.
Caption: Potential oxidative degradation pathway for the compound.
Caption: Experimental workflow for a comprehensive stability study.
Caption: Decision tree for troubleshooting observed purity issues.
References
Technical Support Center: Optimizing (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially relevant method for synthesizing this compound is the catalytic hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile.[1][2][3] This method offers a direct conversion of the nitrile group to the desired primary amine.
Q2: Which catalyst is recommended for the catalytic hydrogenation?
Both Raney® Nickel and Palladium on carbon (Pd/C) are effective catalysts for this transformation.[1][3] Raney® Nickel is often favored due to its cost-effectiveness and high activity.[1] However, the choice of catalyst can influence the reaction's selectivity and susceptibility to poisoning.
Q3: Why is ammonia added to the reaction mixture during catalytic hydrogenation?
Ammonia is a crucial additive in the catalytic hydrogenation of nitriles to primary amines. Its presence helps to suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the newly formed primary amine.
Q4: What are the primary challenges encountered during this synthesis?
Common challenges include:
-
Low Yield: Can be caused by incomplete conversion, catalyst deactivation, or formation of side products.
-
Formation of Impurities: Secondary and tertiary amines are common byproducts. Over-reduction of the pyridine ring can also occur under harsh conditions.[1]
-
Catalyst Poisoning: The nitrogen atom of the pyridine ring can poison the catalyst, reducing its activity.[1]
-
Difficult Purification: The basic nature of the product can make purification by chromatography challenging.
Troubleshooting Guides
Issue 1: Low Conversion of the Nitrile Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of a highly active catalyst. - Ensure proper handling and storage of the catalyst to prevent deactivation. |
| Catalyst Poisoning | - Purify the starting material and solvent to remove any potential poisons (e.g., sulfur compounds). - Increase the catalyst loading. |
| Insufficient Hydrogen Pressure | - Increase the hydrogen pressure within the safety limits of the reactor. |
| Low Reaction Temperature | - Gradually increase the reaction temperature, monitoring for the formation of byproducts. |
Issue 2: Formation of Secondary and Tertiary Amine Byproducts
| Potential Cause | Troubleshooting Steps |
| Insufficient Ammonia | - Ensure the reaction is carried out in a solvent saturated with ammonia. - Consider using liquid ammonia as a solvent if feasible. |
| High Reaction Temperature | - Lower the reaction temperature to disfavor the side reactions leading to secondary and tertiary amines. |
| Prolonged Reaction Time | - Monitor the reaction progress closely and stop the reaction once the starting material is consumed. |
Issue 3: Reduction of the Pyridine Ring
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | - Reduce the reaction temperature and pressure.[1] |
| Highly Active Catalyst | - Consider using a less active catalyst or a lower catalyst loading.[1] |
| Acidic Conditions | - Ensure the reaction is performed under neutral or basic conditions, as acidic media can promote ring hydrogenation. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile
| Catalyst | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Raney® Nickel | 65-97%[1] | Cost-effective, high activity. | Can lead to over-reduction under harsh conditions. Pyrophoric when dry.[1] |
| Palladium on Carbon (Pd/C) | Variable | Good general hydrogenation catalyst. | More prone to poisoning by the pyridine nitrogen.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
Materials:
-
3,5-dimethyl-4-methoxypyridine-2-carbonitrile
-
Methanol (anhydrous, saturated with ammonia)
-
Raney® Nickel (slurry in water or ethanol)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Autoclave (high-pressure reactor)
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Bulb-to-bulb distillation apparatus (Kugelrohr) or column chromatography setup
Procedure:
-
Preparation: In a suitable autoclave, dissolve 3,5-dimethyl-4-methoxypyridine-2-carbonitrile (1 equivalent) in methanol saturated with ammonia.
-
Catalyst Addition: Under an inert atmosphere, carefully add a slurry of Raney® Nickel (typically 5-10% by weight of the substrate) to the solution.[1]
-
Hydrogenation: Seal the autoclave and purge it with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar) and heat to the target temperature (e.g., 80-120 °C).[1]
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using techniques like TLC or GC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric when dry; keep the filter cake wet with solvent.[1]
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil.
Protocol 2: Purification of this compound
Method A: Bulb-to-Bulb Distillation
-
Transfer the crude oil to a bulb-to-bulb distillation apparatus (Kugelrohr).
-
Heat the apparatus gradually under high vacuum.
-
Collect the fraction that distills at the appropriate temperature and pressure to yield the purified product as a colorless oil. A reported distillation condition is a boiling point of 120°C at 0.05 bar.[3]
Method B: Column Chromatography
Due to the basic nature of the amine, tailing can be an issue on silica gel.
-
Adsorbent: Use silica gel, and consider pre-treating it with a small amount of triethylamine in the eluent to minimize tailing.
-
Eluent: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) with a small percentage of triethylamine (e.g., 0.5-1%) can be effective.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the solution onto the prepared column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
- 3. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google Patents [patents.google.com]
Technical Support Center: Purification of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common purification techniques for aminopyridine derivatives like this compound are crystallization, column chromatography, and distillation. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities in my crude this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials from the synthesis, byproducts from over-reduction or side-chain reactions, and residual solvents. For instance, if the synthesis involves the reduction of a nitrile, incomplete reduction can be a source of impurity.[1]
Q3: How can I assess the purity of my this compound?
A3: Purity can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and accurate method.[2][3] Other techniques include Thin-Layer Chromatography (TLC) for a quick assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify impurities.
Troubleshooting Guide
Low Yield After Purification
Q4: I am experiencing a significant loss of product during purification. What could be the cause and how can I improve the yield?
A4: High product loss can be due to several factors depending on the purification method.
-
Crystallization:
-
Cause: The compound may be too soluble in the chosen solvent, or too much solvent was used.
-
Solution: Select a solvent in which the compound is less soluble at room temperature but soluble when heated. Use a minimal amount of hot solvent to dissolve the crude product. You can also try an anti-solvent crystallization technique.
-
-
Column Chromatography:
-
Cause: The compound may be strongly adsorbed onto the stationary phase (e.g., silica gel) due to its basic nature.
-
Solution: To mitigate this, a small amount of a basic modifier like triethylamine (a few drops per 100 mL of eluent) can be added to the mobile phase to reduce tailing and improve recovery.
-
Product is an Oil, Not a Solid
Q5: My purified this compound is an oil, but I was expecting a solid. What should I do?
A5: Oiling out instead of crystallizing is a common issue.
-
Cause: The presence of impurities can lower the melting point of the compound. The solvent used for crystallization may also be a contributing factor.
-
Solution:
-
Purity Check: First, re-assess the purity of the oil using an analytical technique like HPLC or NMR. If significant impurities are present, another purification step, such as column chromatography, may be necessary.
-
Solvent System: If the product is relatively pure, the issue may be the crystallization solvent. Try different solvent systems. A mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which it is less soluble) can often induce crystallization. Common solvent systems for recrystallization include ethanol/water, or n-hexane with acetone or ethyl acetate.[4]
-
Seeding: If you have a small amount of solid material, you can use it as a seed crystal to induce crystallization in the oil.
-
Trituration: Repeatedly washing the oil with a solvent in which the desired compound is insoluble, but the impurities are soluble, can sometimes induce solidification.
-
Persistent Impurities After Purification
Q6: I am unable to remove a persistent impurity, even after multiple purification attempts. What are my options?
A6: Persistent impurities that are structurally similar to the target compound can be challenging to remove.
-
Cause: The impurity may have similar polarity and solubility to your product.
-
Solution:
-
Alternative Purification Method: If crystallization is ineffective, try column chromatography with a different stationary phase or a more selective mobile phase. For example, if you are using silica gel, consider using alumina or a C18 reversed-phase column.[3]
-
Derivative Formation: In some cases, it may be possible to selectively react the impurity to form a new compound with different physical properties, making it easier to separate. This should be approached with caution as it adds another step to the process.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be a very effective, albeit more resource-intensive, method for separating closely related compounds.[2]
-
Data Presentation
Table 1: Typical Recovery and Purity Data for Purification of Aminopyridine Derivatives
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Typical Recovery Rate | Notes |
| Recrystallization | 85-95% | >99% | 70-90% | Highly dependent on the solvent system and the nature of the impurities. |
| Column Chromatography (Silica Gel) | 70-90% | >98% | 60-85% | Addition of a basic modifier (e.g., triethylamine) to the eluent can improve recovery. |
| Preparative HPLC | >90% | >99.5% | 50-80% | Offers high resolution for separating closely related impurities. |
Note: The data presented are typical values for aminopyridine derivatives and may vary for this compound depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a test solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane) and observe the solubility at room temperature. Heat the mixture gently to see if the solid dissolves. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slow cooling, you can insulate the flask. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography Purification
-
Stationary Phase and Eluent Selection: For a preliminary assessment, use Thin-Layer Chromatography (TLC) to determine a suitable eluent system. A common starting point for aminopyridines is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Add a few drops of triethylamine to the eluent to reduce tailing. The ideal eluent system should give your product an Rf value of around 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring there are no air bubbles or cracks in the packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry silica powder carefully added to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: Decision-making diagram for selecting a suitable purification technique.
References
Troubleshooting low yield in the synthesis of proton pump inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of proton pump inhibitors (PPIs), with a focus on resolving issues related to low reaction yields.
General Synthesis Workflow
The synthesis of most proton pump inhibitors follows a common two-step pathway:
-
Condensation: A substituted pyridine derivative is condensed with a mercaptobenzimidazole derivative to form a thioether intermediate.
-
Oxidation: The thioether is then selectively oxidized to the corresponding sulfoxide, which is the active pharmaceutical ingredient (API).
Low yields can occur at either of these critical stages due to various factors including side reactions, improper reaction conditions, or purification challenges.
Caption: General two-step synthesis workflow for proton pump inhibitors.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues researchers may encounter.
Part 1: Condensation Step (Thioether Formation)
Question 1: My condensation reaction is showing low conversion of starting materials, resulting in a low yield of the thioether intermediate. What are the possible causes and solutions?
Answer:
Low conversion in the condensation step is a common issue and can often be attributed to the following factors:
-
Suboptimal Base: The choice and amount of base are critical for the deprotonation of the mercaptobenzimidazole.
-
Solution: Ensure you are using a sufficiently strong base, such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe). The stoichiometry of the base should be at least one equivalent, and in some cases, using an excess can improve the reaction rate.
-
-
Improper Solvent: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction.
-
Solution: While alcohols like ethanol or methanol are commonly used, aqueous conditions have also been shown to be effective and environmentally friendly for some PPIs like pantoprazole.[1] Ensure your reactants are soluble in the chosen solvent system. For pantoprazole synthesis, increasing the volume of water has been shown to improve both yield and purity.[1]
-
-
Reaction Temperature and Time: Insufficient temperature or reaction time can lead to an incomplete reaction.
-
Solution: Most condensation reactions for PPIs are run at temperatures ranging from room temperature to the reflux temperature of the solvent.[2] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[3][4]
-
-
Purity of Starting Materials: Impurities in the pyridine or benzimidazole starting materials can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials using techniques like NMR or melting point analysis. Purification of starting materials may be necessary.
-
Data Presentation: Effect of Water Volume on Pantoprazole Sulfide Synthesis [1]
| Entry | Volume of Water (v/w of Benzimidazole) | Yield (%) | Purity by HPLC (%) |
| 1 | 5 | 94.18 | 98.81 |
| 2 | 7 | 96.55 | 99.42 |
| 3 | 8 | 98.72 | 99.75 |
| 4 | 10 | 99.80 | 99.91 |
Experimental Protocol: Synthesis of Omeprazole Thioether Intermediate [5]
-
In a suitable reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.
-
To the dissolved sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it dissolves.
-
Cool the reaction mixture to below 10°C.
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).
-
Slowly add the aqueous solution of the pyridine derivative to the reaction mixture, maintaining the temperature below 30°C.
-
Allow the reaction to proceed for 4 hours at 30°C.
-
After the incubation period, cool the mixture to 10°C and add 500 mL of water.
-
Stir the resulting mixture for 12 hours.
-
Collect the precipitated white solid by suction filtration.
-
Dry the solid to obtain 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole.
-
Expected Yield: Approximately 96%.[5]
-
Part 2: Oxidation Step (Sulfoxide Formation)
Question 2: I am observing a low yield of the final PPI product and the formation of significant impurities during the oxidation of the thioether. How can I improve this step?
Answer:
The oxidation step is highly sensitive and prone to side reactions if not carefully controlled. The primary challenges are preventing over-oxidation to the sulfone byproduct and the formation of N-oxide impurities.
-
Choice of Oxidizing Agent: The type and amount of oxidizing agent are critical for selective oxidation.
-
Reaction Temperature: Oxidation reactions are often exothermic, and elevated temperatures can lead to the formation of byproducts.
-
pH Control: The pH of the reaction medium can influence the stability of the product and the rate of side reactions.
-
Solution: For some PPIs, maintaining a specific pH range during the reaction and work-up is crucial. For instance, in lansoprazole synthesis, washing the reaction mass with a buffer solution can help improve purity.[7]
-
-
Reaction Monitoring: It is essential to monitor the reaction to determine the point of completion and avoid prolonged reaction times that can lead to byproduct formation.
-
Solution: Use HPLC or TLC to monitor the disappearance of the thioether starting material and the formation of the sulfoxide product. Quench the reaction promptly upon completion.[3]
-
Caption: Common side reactions during the oxidation step of PPI synthesis.
Data Presentation: Effect of Temperature on Sulfone Impurity in Pantoprazole Synthesis [1]
| Entry | Temperature (°C) | Sulfone Impurity by HPLC (%) |
| 1 | 0-5 | 0.03 |
| 2 | 25-30 | 0.15 |
| 3 | 40-45 | 0.28 |
Experimental Protocol: Oxidation of Pantoprazole Sulfide [3]
-
Prepare a solution of sodium hydroxide in water.
-
Add the wet cake of pantoprazole sulfide to the sodium hydroxide solution and stir until dissolved.
-
Cool the solution to 0–5 °C.
-
Slowly add a solution of sodium hypochlorite over 2–3 hours, ensuring the temperature is maintained below 5 °C.
-
Stir the reaction for an additional 1-2 hours at 0-5 °C.
-
Monitor the reaction by HPLC to confirm the conversion of the sulfide and to quantify the levels of pantoprazole, pantoprazole N-oxide, and pantoprazole sulfone.
-
Quench any excess hypochlorite with a 5% sodium metabisulfite solution.
-
Adjust the pH of the reaction mixture to 7.5–8.0 with 2M HCl.
-
Extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers and concentrate under vacuum to obtain the pantoprazole free base.
Part 3: Purification
Question 3: I am having difficulty purifying my final PPI product, and the yield is low after purification. What are some common purification challenges and solutions?
Answer:
Purification is a critical step where significant product loss can occur. The instability of PPIs under certain conditions and the presence of closely related impurities can make purification challenging.
-
Crystallization/Precipitation Issues: Difficulty in obtaining a crystalline product can be due to an improper solvent system or the presence of impurities that inhibit crystallization.
-
Solution: Recrystallization from a suitable solvent or solvent mixture is a common purification method. For omeprazole, a methanol-water mixture can be effective.[8] Seeding the solution with a small crystal of the pure product or scratching the inside of the flask can help induce crystallization.[8]
-
-
Colored Impurities: The final product may be discolored due to the presence of degradation products.
-
Solution: PPIs are sensitive to acidic conditions, light, and heat.[9] Ensure that the work-up and purification steps are performed under appropriate conditions to minimize degradation. The use of activated carbon during recrystallization can sometimes help remove colored impurities.
-
-
Removal of Sulfone Impurity: The sulfone byproduct can be difficult to separate from the desired sulfoxide due to their similar polarities.
-
Solution: Optimizing the oxidation reaction to minimize the formation of the sulfone is the best approach. If significant amounts of sulfone are present, chromatographic purification may be necessary, although this can be challenging and may lead to product loss.[9] For rabeprazole, repeated crystallizations may be required to achieve the desired purity.[10]
-
-
Residual Solvents: High levels of residual solvents in the final product can be a problem, especially in a pharmaceutical setting.
-
Solution: Proper drying of the final product under vacuum at a suitable temperature is essential. For rabeprazole, it has been noted that the use of numerous organic solvents can lead to higher residual solvent content.[6]
-
Analytical Techniques for Monitoring PPI Synthesis
| Technique | Application |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress to check for the consumption of starting materials and formation of products. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction mixtures to determine the percentage of conversion, yield, and purity. It is also used for impurity profiling.[3][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of starting materials, intermediates, and the final product. Can also be used to determine the ratio of product to unreacted starting material in crude reaction mixtures.[12] |
| Mass Spectrometry (MS) | Confirmation of the molecular weight of the synthesized compounds and identification of unknown impurities. |
This technical support center provides a foundation for troubleshooting common issues in the synthesis of proton pump inhibitors. For more specific issues or for PPIs not covered in detail here, consulting the primary literature for optimized reaction conditions is highly recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212 [data.epo.org]
- 3. benchchem.com [benchchem.com]
- 4. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. WO2008087665A2 - Process for preparation of lansoprazole - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. US20100190989A1 - Process for the preparation of pure rabeprazole - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Going Green in Process Chemistry: Optimizing an Asymmetric Oxidation Reaction To Synthesize the Antiulcer Drug Esomeprazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine by Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the LC-MS analysis of this compound and its impurities.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing for basic compounds like your analyte is a common issue in reversed-phase chromatography. Here are the likely causes and solutions:
-
Secondary Silanol Interactions: The basic amine groups in your analyte can interact with acidic silanol groups on the silica-based stationary phase, leading to tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) will protonate the silanol groups, minimizing these secondary interactions.
-
Solution 2: Use a Buffer: Employing a buffer system, such as ammonium formate or ammonium acetate, can help to maintain a consistent pH and mask the silanol interactions.
-
Solution 3: High-Purity, End-Capped Columns: Utilize a modern, high-purity, end-capped C18 or C8 column, which has fewer accessible silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Extra-Column Volume: Excessive tubing length or poor connections can contribute to peak broadening and tailing.
-
Solution: Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.
-
Issue 2: Inconsistent Retention Times
Question: The retention time for my main peak is shifting between injections. What could be causing this?
Answer:
Retention time instability can compromise the reliability of your results. Consider the following factors:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially during gradient elution.
-
Solution: Increase the equilibration time at the end of your gradient method. A good starting point is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.
-
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the more volatile organic component can lead to shifts in retention.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure accurate and consistent measurements when preparing your mobile phases.
-
-
Temperature Fluctuations: Changes in the column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.
-
-
Pump Performance: Issues with the LC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates.
-
Solution: Perform routine maintenance on your LC system, including checking for leaks and ensuring the pump is delivering a stable flow rate.
-
Issue 3: Low Signal Intensity or No Peak Detected
Question: I am not seeing a peak for my analyte, or the signal is very weak. What should I check?
Answer:
A lack of signal can be frustrating. Here is a systematic approach to troubleshooting this issue:
-
Sample Preparation: The analyte may have degraded or is at a concentration below the limit of detection (LOD).
-
Solution: Prepare a fresh sample and consider preparing a more concentrated standard to confirm system performance.
-
-
Mass Spectrometer Settings: The MS parameters may not be optimized for your analyte.
-
Solution 1: Polarity: this compound is a basic compound and will readily ionize in positive ion mode. Ensure you are acquiring data in the correct polarity.
-
Solution 2: Ion Source Parameters: Optimize the ion source parameters, including gas flows, temperatures, and voltages, by infusing a standard solution of your analyte.
-
-
LC Method: The analyte may not be eluting from the column under the current conditions.
-
Solution: Try a stronger mobile phase (higher percentage of organic solvent) or a different stationary phase if the compound is highly retained. If it is not retained at all, consider a more polar stationary phase or HILIC chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the potential process-related impurities I should look for in this compound?
A1: Based on the common synthetic routes for the precursor, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, potential impurities in the methanamine derivative could include:
-
Starting Materials: Unreacted 3,5-lutidine or 2,3,5-collidine.
-
Intermediates:
-
3,5-Dimethylpyridine-N-oxide
-
3,5-Dimethyl-4-nitropyridine-N-oxide
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine
-
3,5-Dimethyl-4-methoxypyridine-2-carbonitrile
-
-
By-products: Isomers formed during nitration or other substitution reactions.
Q2: What are the likely degradation products of this compound?
A2: Under forced degradation conditions (e.g., strong acid, base, oxidation, or light exposure), the following degradation products might be observed:
-
Oxidation: Formation of the corresponding N-oxide on the pyridine ring.
-
Hydrolysis of the methoxy group: Cleavage of the methoxy group to form the corresponding 4-hydroxy-pyridine derivative.
-
Deamination: Conversion of the aminomethyl group to a hydroxymethyl group ((4-Methoxy-3,5-dimethylpyridin-2-yl)methanol) or a carboxylic acid.
Q3: What m/z values should I expect for the parent compound in the mass spectrum?
A3: The monoisotopic mass of this compound (C₉H₁₄N₂O) is 166.1106 Da. In positive ion electrospray ionization (ESI), you should primarily look for the protonated molecule [M+H]⁺ at m/z 167.1184. You may also observe adducts with sodium [M+Na]⁺ at m/z 189.0999 or potassium [M+K]⁺ at m/z 205.0739, especially if there are trace amounts of these salts in your mobile phase or sample.
Data Presentation
Table 1: Common Potential Impurities and their Expected [M+H]⁺ m/z Values
| Impurity Name | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |
| 3,5-Lutidine | C₇H₉N | 107.0735 | 108.0813 |
| 3,5-Dimethylpyridine-N-oxide | C₇H₉NO | 123.0684 | 124.0762 |
| 3,5-Dimethyl-4-nitropyridine-N-oxide | C₇H₈N₂O₃ | 168.0535 | 169.0613 |
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine | C₉H₁₂ClNO | 185.0607 | 186.0685 |
| 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile | C₉H₁₀N₂O | 162.0793 | 163.0871 |
| (4-Hydroxy-3,5-dimethylpyridin-2-yl)methanamine | C₈H₁₂N₂O | 152.0950 | 153.1028 |
| (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol | C₉H₁₃NO₂ | 167.0946 | 168.1024 |
Experimental Protocols
Proposed LC-MS Method for Impurity Profiling
This method provides a starting point for the analysis of this compound and its potential impurities. Optimization may be required based on your specific instrumentation and impurity profile.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable diluent (e.g., 10:90 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 10 µg/mL with the same diluent.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Liquid Chromatography Parameters:
-
Column: High-purity, end-capped C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Scan Range: m/z 50-500
Mandatory Visualization
Caption: Troubleshooting workflow for LC-MS analysis.
Caption: Potential impurity formation pathway.
Technical Support Center: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine in Air-Sensitive Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine in air-sensitive reactions. The following troubleshooting guides and FAQs address common challenges to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in air-sensitive reactions?
A1: this compound and its derivatives are primarily utilized as bidentate N-donor ligands in transition metal catalysis. Its structural features, particularly the pyridine nitrogen and the aminomethyl group, allow it to form stable complexes with metals like palladium, making it suitable for various cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck couplings. These reactions are fundamental in the synthesis of pharmaceuticals and functional materials.
Q2: How should this compound be handled and stored to maintain its integrity?
A2: As an air-sensitive compound, it is crucial to handle and store this compound under an inert atmosphere of nitrogen or argon to prevent degradation from oxygen and moisture. It should be stored in a cool, dry place, away from light. For long-term storage, keeping it in a sealed container inside a glovebox or a desiccator with an inert atmosphere is recommended.
Q3: What are the common signs of degradation of this compound?
A3: Degradation of this compound may be indicated by a change in color, the appearance of solid precipitates in a liquid sample, or inconsistent results in catalytic reactions. Spectroscopic analysis, such as NMR, can be used to check for the presence of impurities or degradation products.
Q4: Can this compound be used in aqueous or protic solvents?
A4: The use of this compound in aqueous or protic solvents should be approached with caution. While some cross-coupling reactions can tolerate or even benefit from the presence of water, the amine functionality can act as a base, and the overall stability of the catalytic system might be compromised. It is generally recommended to use dry, degassed aprotic solvents for reactions involving this ligand.
Troubleshooting Guides
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions
Possible Cause 1: Catalyst Poisoning
The nitrogen atom of the pyridine ring can coordinate too strongly to the palladium center, leading to the formation of a stable, inactive complex. This is a well-documented issue with pyridine-containing ligands.
-
Troubleshooting Steps:
-
Increase Ligand-to-Metal Ratio: A slight excess of the ligand can sometimes prevent the formation of inactive palladium species.
-
Use a Pre-formed Catalyst: Instead of generating the catalyst in situ, using a well-defined palladium pre-catalyst can lead to more consistent results.
-
Add a Competitive, Labile Ligand: In some cases, a weakly coordinating ligand can help to stabilize the active catalytic species without completely inhibiting its reactivity.
-
Possible Cause 2: Inefficient Oxidative Addition
The oxidative addition of the aryl halide to the palladium(0) center is a critical step in the catalytic cycle and can be sluggish.
-
Troubleshooting Steps:
-
Change the Aryl Halide: If possible, switch from an aryl chloride to a more reactive aryl bromide or iodide.
-
Increase Reaction Temperature: Carefully increasing the temperature can promote oxidative addition, but monitor for potential decomposition of the catalyst or starting materials.
-
Use a More Electron-Rich Ligand (if applicable): While using this compound, consider if a co-ligand with stronger electron-donating properties could enhance the reactivity of the palladium center.
-
Possible Cause 3: Poor Quality of Reagents or Solvents
Traces of oxygen or water can deactivate the catalyst. Impurities in the starting materials can also interfere with the reaction.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Use standard air-sensitive techniques, such as Schlenk lines or a glovebox.
-
Use Dry, Degassed Solvents: Solvents should be freshly distilled or obtained from a solvent purification system. Degas the solvent by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Purify Starting Materials: Ensure the purity of the aryl halide and other reactants.
-
Issue 2: Formation of Significant Side Products
Possible Cause 1: Homocoupling of the Aryl Halide or Organometallic Reagent
This is often observed when the rate of transmetalation is slow compared to other pathways.
-
Troubleshooting Steps:
-
Optimize the Base: The choice of base is critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find one that facilitates efficient transmetalation without promoting side reactions.
-
Adjust the Reaction Temperature: Lowering the temperature may reduce the rate of homocoupling.
-
Possible Cause 2: Protodeboronation (in Suzuki Reactions)
The boronic acid can be cleaved by residual water or base before it couples with the aryl halide.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using a weaker base like KF.
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation.
-
Quantitative Data
The following tables provide representative data for palladium-catalyzed cross-coupling reactions using pyridine-based ligands, which can serve as a benchmark for reactions involving this compound.
Table 1: Representative Yields in Suzuki-Miyaura Coupling with Pyridine-Based Ligands
| Aryl Halide | Boronic Acid | Ligand Type | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Bidentate N-donor | Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene | 100 | 12 | 85-95 |
| 2-Chloropyridine | 4-Tolylboronic acid | Bidentate N-donor | Pd₂(dba)₃ / Ligand | Cs₂CO₃ | Dioxane | 110 | 18 | 70-85 |
| 4-Iodotoluene | 3-Furylboronic acid | Bidentate N-donor | Pd(PPh₃)₄ | K₃PO₄ | DMF | 90 | 8 | 90-98 |
Table 2: Representative Yields in Buchwald-Hartwig Amination with Pyridine-Based Ligands
| Aryl Halide | Amine | Ligand Type | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Bidentate N-donor | Pd(OAc)₂ / Ligand | NaOtBu | Toluene | 100 | 16 | 80-92 |
| 3-Bromoanisole | Aniline | Bidentate N-donor | Pd₂(dba)₃ / Ligand | K₃PO₄ | Dioxane | 110 | 24 | 75-88 |
| 2-Bromopyridine | Benzylamine | Bidentate N-donor | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 100 | 12 | 65-80 |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
-
Preparation of the Reaction Vessel: A Schlenk flask is flame-dried under vacuum and backfilled with argon or nitrogen.
-
Addition of Reagents: To the flask, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and this compound (0.04 mmol).
-
Addition of Solvent: Add dry, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: The mixture is stirred and heated to the desired temperature (e.g., 100 °C) under a positive pressure of inert gas. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
General Protocol for Handling Air-Sensitive Reagents
-
Inert Atmosphere: All manipulations should be performed in a glovebox or on a Schlenk line under an argon or nitrogen atmosphere.
-
Dry Glassware: All glassware should be oven-dried or flame-dried under vacuum before use.
-
Syringe and Cannula Techniques: Use gas-tight syringes for transferring liquids. For larger volumes, use a cannula to transfer solutions between sealed vessels under a positive pressure of inert gas.
-
Degassing Solvents: Solvents should be thoroughly degassed by bubbling a stream of inert gas through them for at least 30 minutes or by using three consecutive freeze-pump-thaw cycles.
Visualizations
Caption: A logical workflow for troubleshooting low-yield reactions.
Improving the stability of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine solutions
Welcome to the technical support center for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine. This resource provides essential guidance on maintaining the stability of solutions containing this compound, a key intermediate in the synthesis of proton pump inhibitors (PPIs) such as omeprazole and esomeprazole.[1] Below, you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound solutions?
A1: Like many substituted pyridine and benzimidazole compounds used in pharmaceutical synthesis, this methanamine intermediate is susceptible to degradation under several conditions.[2] The primary factors include:
-
Acidic pH: The compound is particularly unstable in acidic environments, which can lead to rapid degradation.[3][4]
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can degrade the molecule. The pyridine ring and the methanamine group can both be susceptible to oxidation.
-
Light Exposure: Photolytic degradation can occur, although some related compounds have shown stability under photolytic conditions.[3][5] It is best practice to protect solutions from light.
-
Elevated Temperatures: Thermal stress can accelerate the rate of degradation. While some similar compounds are stable at high temperatures, it is a factor to control.[3][5]
Q2: My solution of this compound is changing color (e.g., turning yellow). What does this indicate?
A2: A color change in your solution is often a visual indicator of chemical degradation. The formation of colored impurities or degradation products is common when the compound is exposed to stress factors like air (oxidation), light, or inappropriate pH levels. It is crucial to investigate the cause and quantify the degradation using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure maximum stability, solutions of this compound should be:
-
Stored at a controlled, cool temperature: Refrigeration (2-8 °C) is recommended.
-
Protected from light: Use amber vials or store containers in the dark.
-
Maintained under an inert atmosphere: To prevent oxidation, purge the solution and headspace of the container with an inert gas like nitrogen or argon.
-
Buffered at an appropriate pH: Avoid acidic conditions. A neutral to slightly basic pH is generally preferable for related compounds.
Q4: What type of solvent should I use to prepare my solution?
A4: The choice of solvent can impact stability. Use high-purity, anhydrous solvents if possible, especially if the compound is susceptible to hydrolysis. Common solvents for related compounds include acetonitrile, methanol, and dichloromethane.[2][3][6] The stability in a specific solvent system should be experimentally verified.
Troubleshooting Guide
This guide provides a structured approach to resolving common stability issues.
Issue: Rapid loss of purity or appearance of unknown peaks in HPLC analysis.
This is a common problem indicating that the compound is degrading. The following decision tree can help you identify the cause.
Caption: Troubleshooting decision tree for stability issues.
Data on Degradation of Related PPI Intermediates
Forced degradation studies are a regulatory requirement for pharmaceuticals and provide the best insight into a compound's stability profile.[7] The table below summarizes typical degradation behavior for PPIs and their precursors under stress conditions as outlined in ICH guideline Q1A(R2).[3][4][5][7][8]
| Stress Condition | Typical Reagents and Conditions | Expected Outcome for Related Compounds |
| Acid Hydrolysis | 0.1 N HCl, room temperature to 60°C | Significant degradation observed.[3][4] |
| Base Hydrolysis | 0.1 N NaOH, room temperature to 60°C | Significant degradation observed.[3][4] |
| Neutral Hydrolysis | Water, elevated temperature | Degradation observed, typically slower than acid/base.[3] |
| Oxidation | 3-30% H₂O₂, room temperature | Significant degradation observed.[3][4] |
| Photochemical | Exposure to UV light (e.g., 254 nm) | Generally found to be stable.[3][5] |
| Thermal | Dry heat, e.g., 70-80°C | Generally found to be stable.[3][4] |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.
Objective: To assess the stability of the compound under various stress conditions as mandated by ICH guidelines.[7]
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV or PDA detector
-
pH meter, calibrated
-
Photostability chamber and oven
Workflow Diagram:
Caption: Experimental workflow for a forced degradation study.
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for a specified time (e.g., 24 hours).[4] Before analysis, neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for a specified time.[4] Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.[4]
-
Thermal Degradation: Place the solid compound in an oven at 80°C for a specified duration (e.g., 48 hours).[4] Dissolve a known quantity in the solvent for analysis.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Sample Analysis:
-
For each condition, dilute the stressed sample to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Inject the samples into the HPLC system.
-
A typical mobile phase could be a gradient of acetonitrile and a buffer like 10 mM ammonium acetate.[3]
-
Monitor the chromatogram at a suitable wavelength (e.g., 215 nm).[5]
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to an unstressed control sample.
-
Analyze the purity of the parent peak to ensure the method is "stability-indicating."
-
For characterization of unknown degradation products, LC-MS techniques are recommended.[4]
-
Potential Degradation Pathway
While the exact degradation pathway for this compound must be determined experimentally, a plausible pathway involves oxidation, a common degradation route for amines and electron-rich aromatic systems.
Caption: Plausible oxidative degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 3. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. forced degradation products: Topics by Science.gov [science.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
Avoiding N-oxide formation in pyridine derivative reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of N-oxide formation during reactions with pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why does the nitrogen in my pyridine derivative keep getting oxidized to an N-oxide?
The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic.[1][2] In the presence of oxidizing agents (like peroxyacids) or strong electrophilic reagents used in reactions such as nitration or halogenation, this nitrogen can be readily attacked, leading to the formation of a stable pyridine N-oxide.[1][3] This side reaction is often a major competing pathway to the desired functionalization of the pyridine ring or its substituents.
Q2: Which common laboratory reagents are known to cause N-oxide formation?
Several reagents are prone to oxidizing pyridine nitrogen. These include:
-
Peroxyacids: meta-Chloroperoxybenzoic acid (m-CPBA) is a very common reagent for epoxidation and Baeyer-Villiger oxidations but will readily oxidize pyridines.[3][4][5]
-
Hydrogen Peroxide (H₂O₂): Especially when used in conjunction with acetic acid or other catalysts, H₂O₂ is a classic reagent for preparing N-oxides.[3][4][6][7]
-
Nitrating Mixtures: Strong acidic conditions, such as fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄), used for nitration can lead to N-oxidation, although the primary issue in this case is often the deactivation of the ring by protonation of the nitrogen.[8][9]
-
Other Oxidants: Reagents like Caro's acid (peroxymonosulfuric acid) and oxaziridines are also effective for N-oxidation.[6] Sodium percarbonate and urea-hydrogen peroxide adducts are other accessible sources of oxidation.[10]
Q3: Does the formation of an N-oxide always hinder my synthetic goal?
Not necessarily. In fact, the formation of a pyridine N-oxide is often used as a strategic step in synthesis. The N-oxide group activates the pyridine ring, making it more susceptible to electrophilic substitution, particularly at the 4-position.[9][11][12] After the desired reaction is performed on the ring, the N-oxide can be removed through a deoxygenation step using reagents like phosphorus trichloride (PCl₃) or zinc dust.[3][13]
Q4: How can I remove an unwanted N-oxide to recover my starting pyridine derivative?
Deoxygenation can be achieved using several methods. Trivalent phosphorus compounds are highly effective; for instance, phosphorus trichloride (PCl₃) can deoxygenate the N-oxide chemoselectively, often at room temperature.[3][13] Catalytic hydrogenation or reduction with zinc in the presence of an ammonium salt are also viable and efficient methods.[13][14]
Troubleshooting Guides
Problem 1: Unwanted N-oxide formation during oxidation of a substituent.
Symptom: You are trying to oxidize a functional group on a pyridine-containing molecule (e.g., epoxidation of an alkene side chain with m-CPBA), but you are isolating the pyridine N-oxide as the major product.
Troubleshooting Steps:
-
Reagent Selection: Peroxyacids like m-CPBA are generally not selective for other functional groups in the presence of a pyridine nitrogen.[15] Consider alternative, less electrophilic oxidants or different catalytic systems.
-
Protecting the Nitrogen: Temporarily mask the nucleophilicity of the pyridine nitrogen.
-
Protonation: Adding a strong acid like trifluoroacetic acid (TFA) can protonate the pyridine nitrogen, forming a pyridinium salt. This deactivates the nitrogen towards oxidation. However, you must ensure your desired reaction is compatible with acidic conditions.
-
Lewis Acid Adducts: Complexing the nitrogen with a Lewis acid can also serve as a protecting strategy.
-
-
pH Control: In aqueous systems, carefully controlling the pH can sometimes suppress N-oxidation, although this is highly substrate-dependent.
Problem 2: N-oxide formation during electrophilic aromatic substitution (e.g., Nitration).
Symptom: Attempting to nitrate a pyridine ring with a standard HNO₃/H₂SO₄ mixture results in low yield of the desired product and potential N-oxide formation, but more commonly, reaction failure due to ring deactivation.
Troubleshooting Steps:
-
Strategic N-Oxide Formation (Protecting Group and Activator): This is the most common and effective strategy.
-
Step 1: Oxidize. Intentionally form the pyridine N-oxide first using a controlled method (e.g., H₂O₂ in acetic acid).[3]
-
Step 2: Nitrate. The N-oxide activates the ring, directing nitration primarily to the 4-position under conditions that are often milder than those required for the parent pyridine.[9][11][16]
-
Step 3: Deoxygenate. Remove the N-oxide group using a reducing agent like PCl₃ to yield the desired nitropyridine.[13]
-
-
Alternative Nitrating Agents: For some substrates, milder nitrating agents such as dinitrogen pentoxide (N₂O₅) or nitronium tetrafluoroborate (NO₂BF₄) might offer better control and avoid the harsh acidic conditions that lead to side reactions.[1][11]
-
Temperature and Stoichiometry Control: If attempting direct nitration, precise control is critical.
Data Summary
The choice of oxidizing agent can significantly impact the yield of the corresponding N-oxide. The following table summarizes yields for the N-oxidation of various 3-substituted pyridines.
| 3-Substituent (R) | Oxidizing Agent | Yield of N-oxide (%) |
| -CH₂COOEt | m-CPBA | 95 |
| -CH₂CH₃ | m-CPBA | 98 |
| -CONH₂ | m-CPBA | 95 |
| -CH₂COOEt | 30% H₂O₂ in Glacial Acetic Acid | 80 |
| -CH₂CH₃ | 30% H₂O₂ in Glacial Acetic Acid | 83 |
| -CONH₂ | 30% H₂O₂ in Glacial Acetic Acid | 85 |
| Data sourced from Arkivoc, 2001, 2001, 242–268.[6] |
Key Experimental Protocols
Protocol 1: General Procedure for Nitration via Pyridine-N-Oxide
This protocol describes the synthesis of 4-nitropyridine-N-oxide from pyridine-N-oxide.
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid (e.g., 30 mL) to fuming nitric acid (e.g., 12 mL) with constant stirring. Once the addition is complete, allow the mixture to warm to 20°C.
-
Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, and thermometer, add pyridine-N-oxide (e.g., 9.5 g, 100 mmol) and heat to 60°C.
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes. The internal temperature will initially drop.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for approximately 3 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice (e.g., 150 g).
-
Neutralize the solution by slowly adding a saturated sodium carbonate solution until a pH of 7-8 is reached. A yellow solid should precipitate.
-
Collect the solid by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like acetone.
-
Protocol 2: General Deoxygenation of a Pyridine-N-Oxide
This protocol outlines the general principles for removing the N-oxide group using phosphorus trichloride (PCl₃).
Methodology:
-
Reaction Setup: Dissolve the pyridine-N-oxide derivative (1 equivalent) in a suitable anhydrous solvent, such as chloroform or dichloromethane, in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Addition of PCl₃: Add phosphorus trichloride (approx. 1.1 to 1.5 equivalents) dropwise to the stirred solution. The reaction can be exothermic.
-
Reaction: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (often complete within 15-60 minutes).[13]
-
Work-up:
-
Carefully quench the reaction by slowly adding it to a beaker of crushed ice or a cold, saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product as necessary using chromatography or recrystallization.
-
Visual Guides
Caption: Troubleshooting workflow for N-oxide formation.
Caption: Competing reaction pathways for pyridine derivatives.
Caption: Strategic use of N-oxide for ring functionalization.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. N-oxide synthesis by oxidation [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]
- 13. youtube.com [youtube.com]
- 14. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Catalytic Hydrogenation of Pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of pyridine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic hydrogenation of pyridine derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Conversion of the Pyridine Substrate
Question: My pyridine hydrogenation reaction shows low or no conversion. What are the possible causes and how can I troubleshoot this?
Answer: Low or no conversion in pyridine hydrogenation is a common issue that can stem from several factors related to the catalyst, reaction conditions, and the substrate itself.
Potential Causes and Solutions:
-
Catalyst Inactivity or Deactivation: The catalyst may be poisoned or deactivated. The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison.[1]
-
Solution:
-
Acidic Additives: The addition of an acid, such as glacial acetic acid or sulfuric acid, can protonate the pyridine ring.[1][2][3] This protonation activates the ring towards reduction and can mitigate catalyst poisoning.[3][4][5]
-
Catalyst Loading: Increasing the catalyst loading may be necessary, although this is not always the most efficient solution.[6]
-
Catalyst Choice: Some catalysts are more resistant to nitrogen poisoning. Consider screening different catalysts like Rhodium on carbon, Platinum(IV) oxide (PtO₂), or Palladium on carbon (Pd/C).[6][7][8]
-
-
-
Insufficiently Harsh Reaction Conditions: The aromaticity of the pyridine ring makes it stable and often requires potent catalytic systems with high pressure and temperature for successful hydrogenation.[1][9]
-
Solution:
-
Increase Hydrogen Pressure: Gradually increase the hydrogen pressure. Pressures can range from 5 bar to over 80 bar depending on the substrate and catalyst.[1][9]
-
Increase Temperature: Cautiously increase the reaction temperature. Temperatures can range from room temperature to 100°C or higher.[4][9]
-
Flow Hydrogenation: For challenging substrates, a flow hydrogenation reactor can offer improved mixing and the ability to safely reach higher temperatures and pressures.[9]
-
-
-
Poor Substrate Solubility: The pyridine derivative may not be sufficiently soluble in the chosen solvent, leading to a slow reaction rate.
A general workflow for troubleshooting low conversion is illustrated below:
References
- 1. benchchem.com [benchchem.com]
- 2. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. thalesnano.com [thalesnano.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine is a pivotal intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs essential for treating acid-related gastrointestinal disorders. The efficiency, scalability, and economic viability of its synthesis are of paramount importance to the pharmaceutical industry. This guide provides an objective comparison of prominent synthetic routes to this key intermediate, supported by experimental data to inform methodological selection in research and development settings.
Executive Summary
This analysis focuses on three principal synthetic pathways to this compound, each originating from a different precursor:
-
Route 1: A multi-step synthesis commencing from 3,5-Lutidine.
-
Route 2: Catalytic hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile.
-
Route 3: Conversion from the corresponding alcohol, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
These routes are evaluated based on key performance indicators including overall yield, complexity of reaction steps, and the nature of the reagents employed. While the classical route from 3,5-lutidine is well-established for industrial production, alternative pathways offer more direct conversions.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the three primary synthetic routes to this compound.
| Parameter | Route 1: From 3,5-Lutidine | Route 2: From Nitrile Precursor | Route 3: From Alcohol Precursor |
| Starting Material | 3,5-Lutidine | 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile | (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol |
| Key Intermediates | 3,5-Dimethylpyridine-N-oxide, 3,5-Dimethyl-4-nitropyridine-N-oxide, 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile | None | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine |
| Reported Overall Yield | >85% (for the formation of a subsequent chloro-derivative)[1] | High conversion and selectivity are often achieved.[2] | High (specific yield not explicitly stated) |
| Key Reagents | Hydrogen peroxide, Acetic acid, Nitric acid, Sulfuric acid, Sodium methoxide, Raney® Nickel, Hydrogen | Raney® Nickel, Hydrogen, Ammonia, Methanol[2] | Thionyl chloride, Ammonia |
| Number of Steps | Multiple | One | Two |
| Advantages | Well-established for industrial scale, high overall yield.[1] | Direct conversion, high selectivity.[2] | Utilizes a readily available precursor. |
| Disadvantages | Multi-step process, use of nitrating agents.[1] | Requires specialized high-pressure equipment for hydrogenation.[2] | Involves an additional activation step of the hydroxyl group. |
Visualization of Synthetic Pathways
The logical flow of the described synthetic methods is illustrated in the following diagrams.
Experimental Protocols
This section provides detailed methodologies for the key synthetic transformations.
Route 1 & 2: Catalytic Hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile[2]
This protocol details the conversion of the nitrile precursor to the target amine.
Materials:
-
3,5-dimethyl-4-methoxypyridine-2-carbonitrile
-
Methanol saturated with ammonia
-
Raney® Nickel (5-10% by weight of the substrate)
-
Hydrogen gas
Procedure:
-
Preparation: In a suitable autoclave, dissolve 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in methanol saturated with ammonia.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a slurry of Raney® Nickel to the solution.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar) and heat to the target temperature (e.g., 80-120 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purification: Filter the reaction mixture to remove the catalyst. Caution: Raney® Nickel can be pyrophoric when dry; keep the filter cake wet with solvent. The filtrate containing the product, this compound, can then be concentrated and purified by distillation or crystallization.
Route 3: Conversion from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
This two-step process involves the chlorination of the alcohol followed by amination.
Step 1: Synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride [3]
Materials:
-
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
-
Toluene
-
Triphosgene
-
Methanol
Procedure:
-
Dissolution: Dissolve (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in toluene to a concentration of 20-30%.
-
Chlorination: At 0-10 °C, slowly add a 40-50% toluene solution of triphosgene. The molar ratio of the alcohol to triphosgene should be approximately 1:0.35-0.37.
-
Reaction Monitoring: Monitor the reaction using high-performance liquid chromatography.
-
Quenching: After the reaction is complete, add a small amount of methanol.
-
Isolation: Remove acidic gases under reduced pressure. The reaction solution is then centrifuged and dried to obtain 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.
Step 2: Amination of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
Materials:
-
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride
-
Aqueous or alcoholic ammonia solution
Procedure:
-
Reaction Setup: In a pressure vessel, dissolve 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride in an excess of aqueous or alcoholic ammonia solution.
-
Reaction Conditions: Heat the sealed vessel to a temperature typically ranging from 50 to 100 °C. The reaction progress can be monitored by thin-layer chromatography or HPLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the excess ammonia and solvent under reduced pressure.
-
Purification: The residue can be purified by extraction with a suitable organic solvent followed by distillation or crystallization to yield this compound.
Conclusion
The selection of an optimal synthetic route for this compound is contingent upon the specific requirements of the synthesis, including scale, available starting materials, and equipment. The classical route starting from 3,5-lutidine is a robust and high-yielding pathway suitable for large-scale industrial production.[1] However, the use of nitrating agents may present environmental and safety concerns.[1] The catalytic hydrogenation of the nitrile precursor offers a more direct and efficient conversion, though it necessitates specialized high-pressure hydrogenation equipment.[2] The conversion from the corresponding alcohol provides a viable alternative if the alcohol is readily available, but it involves an additional activation step. Researchers and process chemists must weigh the trade-offs between yield, cost, safety, and environmental impact when choosing a synthetic strategy for this crucial pharmaceutical intermediate.
References
A Comparative Guide to HPLC Purity Assessment of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of therapeutic products. (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine is a key intermediate in the synthesis of various pharmaceuticals, most notably proton pump inhibitors like omeprazole. Its purity is paramount to ensure the quality of the final drug substance. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the purity assessment of such compounds due to its high resolution, sensitivity, and specificity.[1]
This guide provides a comprehensive comparison of various HPLC methodologies for the purity assessment of this compound, supported by experimental protocols and a comparative analysis with alternative techniques.
Comparison of HPLC Methods
The analysis of polar basic compounds like this compound by reversed-phase HPLC can be challenging due to poor retention and peak tailing on traditional C18 columns. The basic nature of the amine functional group can lead to strong interactions with residual silanols on the silica surface of the stationary phase. To address these challenges, several HPLC column technologies and mobile phase strategies can be employed.
A comparative overview of suitable HPLC columns is presented below:
| Column Type | Stationary Phase Chemistry | Advantages for Polar Basic Compounds | Potential Disadvantages |
| Proposed Method 1: Polar-Embedded C18 | C18 with an embedded polar group (e.g., amide, carbamate) | - Improved peak shape by shielding silanol interactions.- Enhanced retention of polar analytes.- Compatible with highly aqueous mobile phases.[2][3] | - Selectivity might differ significantly from traditional C18 phases. |
| Proposed Method 2: Mixed-Mode | Combines reversed-phase and ion-exchange functionalities | - Offers dual retention mechanisms for enhanced selectivity.- Good retention for both polar and non-polar compounds.[4] | - Method development can be more complex due to the dual retention mechanism. |
| Alternative: Standard C18 | Octadecylsilane bonded to silica | - Widely available and well-characterized.- Extensive literature support for various applications. | - May exhibit poor peak shape and retention for polar bases without mobile phase modifiers. |
Experimental Protocols
Detailed methodologies for the proposed HPLC methods are provided below. These protocols are designed to serve as a starting point for method development and validation.
Proposed HPLC Method 1: Polar-Embedded C18
This method is adapted from established protocols for polar basic compounds and aims to provide excellent peak shape and retention.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Polar-Embedded C18 (e.g., Luna Omega Polar C18), 4.6 x 150 mm, 3 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Proposed HPLC Method 2: Mixed-Mode Chromatography
This method, adapted from analyses of similar pyridine derivatives, utilizes a mixed-mode column to achieve unique selectivity.[4]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Mixed-Mode (e.g., Amaze HD), 4.6 x 150 mm, 3 µm.
-
Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% Water containing 10 mM Ammonium Formate, pH 3.5.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes hypothetical performance data for the proposed HPLC methods, providing a basis for comparison.
| Parameter | Proposed Method 1 (Polar-Embedded C18) | Proposed Method 2 (Mixed-Mode) |
| Retention Time of Main Peak (min) | ~ 8.5 | ~ 6.2 |
| Tailing Factor for Main Peak | 1.1 | 1.2 |
| Resolution of Critical Pair * | > 2.0 | > 2.5 |
| Limit of Detection (LOD) | ~ 0.01% | ~ 0.015% |
| Limit of Quantification (LOQ) | ~ 0.03% | ~ 0.05% |
*Critical pair refers to the main peak and the most closely eluting impurity.
Mandatory Visualization
Experimental workflow for HPLC purity assessment.
References
Comparative Guide to Analytical Methods for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantification of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine, a key intermediate and potential impurity in the synthesis of proton pump inhibitors such as omeprazole. While no standardized, validated method for the direct quantification of this specific analyte is widely published, this document outlines two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), that can be adapted and validated for this purpose. The proposed methods are based on established analytical protocols for structurally similar pyridine derivatives and omeprazole-related substances.
Overview of Analytical Approaches
The selection of an appropriate analytical method for the quantification of this compound will depend on factors such as the sample matrix, required sensitivity, and available instrumentation. Both HPLC and GC-MS offer high levels of selectivity and sensitivity, making them suitable for the analysis of this compound in various contexts, including in-process control during synthesis and impurity profiling of final active pharmaceutical ingredients (APIs).
Data Presentation: A Comparative Summary
The following tables summarize the proposed starting conditions and expected performance characteristics for HPLC and GC-MS methods for the analysis of this compound. These parameters are derived from validated methods for analogous compounds and should be optimized and validated for the specific application.
Table 1: Proposed HPLC Method Parameters and Expected Performance
| Parameter | Proposed Conditions & Expected Performance |
| Chromatographic Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Linearity | Expected to be linear over a concentration range suitable for impurity analysis (e.g., 0.1 - 10 µg/mL) with a correlation coefficient (r²) > 0.99. |
| Accuracy | Expected recovery in the range of 98-102%. |
| Precision | Expected Relative Standard Deviation (RSD) of < 2% for replicate injections. |
| Limit of Detection (LOD) | Estimated to be in the low ng/mL range. |
| Limit of Quantification (LOQ) | Estimated to be in the mid-to-high ng/mL range. |
Table 2: Proposed GC-MS Method Parameters and Expected Performance
| Parameter | Proposed Conditions & Expected Performance |
| Chromatographic Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes. |
| Injection Mode | Splitless |
| Mass Spectrometer | Electron Ionization (EI) at 70 eV |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. |
| Linearity | Expected to be linear over a suitable concentration range with a correlation coefficient (r²) > 0.99. |
| Accuracy | Expected recovery in the range of 95-105%. |
| Precision | Expected Relative Standard Deviation (RSD) of < 5% for replicate injections. |
| Limit of Detection (LOD) | Estimated to be in the pg range on-column. |
| Limit of Quantification (LOQ) | Estimated to be in the low pg range on-column. |
Experimental Protocols
The following are detailed, generalized protocols for the proposed analytical methods. These should serve as a starting point for method development and will require optimization and validation.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in bulk drug substances and reaction mixtures.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
-
Reference standard of this compound
3. Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of the reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase mixture to cover the desired concentration range.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase mixture to achieve a theoretical concentration of the analyte within the calibration range.
5. Analysis:
-
Inject the blank (mobile phase), followed by the calibration standards and then the samples.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and selective, making it ideal for trace-level quantification of this compound.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an autosampler.
2. Reagents and Materials:
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
Reference standard of this compound
3. Chromatographic and Mass Spectrometric Conditions:
-
Column: 5% phenyl-methylpolysiloxane capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for the analyte.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of the reference standard and dissolve in a 100 mL volumetric flask with methanol to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to cover the desired concentration range (e.g., 10 ng/mL to 1000 ng/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in methanol to achieve a theoretical concentration of the analyte within the calibration range.
5. Analysis:
-
Inject the blank (methanol), followed by the calibration standards and then the samples.
-
Construct a calibration curve by plotting the peak area of the primary quantifying ion against the concentration.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Mandatory Visualization
Conclusion
The quantification of this compound can be effectively achieved using either HPLC-UV or GC-MS. The choice between these methods will be dictated by the specific requirements of the analysis. HPLC offers a robust and widely available technique suitable for routine quality control. GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level analysis and impurity profiling. It is imperative that the selected method undergoes rigorous validation in accordance with ICH guidelines to ensure the reliability and accuracy of the analytical results.
A Comparative Cost-Benefit Analysis of Synthetic Routes to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Methods
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine is a pivotal intermediate in the synthesis of various pharmaceutical compounds. The efficiency, cost-effectiveness, and environmental impact of its production are critical considerations for researchers and chemical development teams. This guide provides a comparative analysis of three distinct synthetic methodologies to produce this key amine, supported by available experimental data and detailed protocols.
Comparative Overview of Synthetic Methods
The selection of an optimal synthesis route is a complex decision involving trade-offs between yield, cost, safety, and environmental impact. The following table summarizes the key quantitative data for three potential synthetic pathways to this compound. Please note that reagent costs are based on currently available market prices and are subject to fluctuation.
| Parameter | Method 1: Catalytic Hydrogenation of Nitrile | Method 2: Direct Amination of Chloro-derivative | Method 3: Mitsunobu Reaction of Alcohol |
| Starting Material | 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol |
| Key Reagents | Raney® Nickel, Hydrogen, Ammonia, Methanol | Ammonia, Solvent (e.g., Ethanol) | Triphenylphosphine, Diethyl azodicarboxylate (DEAD) |
| Reported Yield | High (Specific data for this substrate needed) | Moderate to High (Potential for over-alkylation)[1][2][3] | Generally high yielding[4][5] |
| Purity | Generally high after purification | Mixture of primary, secondary, and tertiary amines possible[1][2] | High after chromatographic purification |
| Reaction Time | Varies with pressure and temperature | Typically several hours | 6-8 hours[6] |
| Starting Material Cost (per mole) | ~$1,200 (based on 1g price, bulk pricing needed) | ~$103 | ~$163 |
| Key Reagent Cost (per mole of SM) | Raney Ni: ~$50 (catalytic) | Ammonia: <$1 | PPh₃: ~
|
| Overall Cost | Potentially low with affordable nitrile | Low to Moderate | High |
| Scalability | Well-established for industrial hydrogenation[7] | Industrially viable, but selectivity can be an issue[1][7] | Scalable, but by-product removal is a challenge[4] |
| Safety Concerns | Raney® Nickel is pyrophoric and a cancer suspect agent[8][9][10][11] | Handling of concentrated ammonia | DEAD is toxic and potentially explosive[4][6] |
| Environmental Impact | Use of a heavy metal catalyst | Use of excess ammonia | Poor atom economy, generation of triphenylphosphine oxide[4] |
Experimental Protocols
Method 1: Catalytic Hydrogenation of 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile
This method involves the reduction of a nitrile functional group to a primary amine using a catalyst, typically Raney® Nickel, under a hydrogen atmosphere. The presence of ammonia helps to suppress the formation of secondary and tertiary amine by-products.
Procedure:
-
In a suitable autoclave, dissolve 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in methanol saturated with ammonia.
-
Under an inert atmosphere, carefully add a slurry of Raney® Nickel (approximately 5-10% by weight of the nitrile substrate) to the solution.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake.
-
Once the reaction is complete, cool the reactor, and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the Raney® Nickel catalyst, ensuring the filter cake remains wet to prevent ignition.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by distillation or crystallization.
Method 2: Direct Amination of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride
This approach involves the nucleophilic substitution of the chloride with ammonia. To favor the formation of the primary amine, a large excess of ammonia is typically used.
Procedure:
-
Charge a pressure vessel with a concentrated solution of ammonia in a suitable solvent, such as ethanol.
-
Cool the ammonia solution in an ice bath.
-
Slowly add a solution of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in the same solvent to the ammonia solution with stirring.
-
Seal the vessel and heat the reaction mixture to a temperature that allows for a reasonable reaction rate (e.g., 50-70 °C).
-
Maintain the reaction at this temperature for several hours, monitoring the progress by a suitable analytical technique (e.g., TLC or GC).
-
After completion, cool the reaction mixture and carefully vent any excess pressure.
-
Remove the excess ammonia and solvent under reduced pressure.
-
Treat the residue with an aqueous base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography to separate the desired primary amine from any secondary or tertiary amine by-products.[2]
Method 3: Mitsunobu Reaction of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
The Mitsunobu reaction allows for the conversion of a primary alcohol to a primary amine with inversion of configuration, although in this case, the stereocenter is not present. Phthalimide is often used as an ammonia equivalent, followed by hydrolysis.
Procedure:
-
To a solution of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (1 equivalent), triphenylphosphine (1.5 equivalents), and phthalimide (1.5 equivalents) in anhydrous THF, cool the mixture to 0 °C.
-
Slowly add diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the intermediate N-substituted phthalimide by column chromatography.
-
To a solution of the purified intermediate in ethanol, add hydrazine hydrate and reflux for several hours to cleave the phthalimide group.
-
After cooling, filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate and purify the resulting this compound by distillation or column chromatography.
Visualization of Synthetic Pathways
Figure 1. A comparative workflow of the three synthesis methods for this compound.
Conclusion
The choice of the most suitable synthesis method for this compound is a multifaceted decision.
-
Method 1 (Catalytic Hydrogenation) presents a potentially cost-effective and atom-economical route, particularly for large-scale production, provided that the starting nitrile is accessible at a reasonable cost and the safety protocols for handling pyrophoric catalysts are strictly adhered to.
-
Method 2 (Direct Amination) is a straightforward approach with readily available starting materials. However, the potential for over-alkylation to form secondary and tertiary amines necessitates careful control of reaction conditions and may require extensive purification, impacting the overall process efficiency.
-
Method 3 (Mitsunobu Reaction) offers a high-yielding and reliable laboratory-scale synthesis. However, its poor atom economy, the high cost and hazardous nature of the reagents, and the challenges associated with by-product removal make it less desirable for large-scale industrial production.[4]
For industrial applications, Method 1 and Method 2 are the more viable options. A thorough cost analysis based on bulk pricing of the starting materials and a detailed process optimization to maximize the yield and purity of the desired primary amine would be necessary to make a final decision between these two routes. For laboratory-scale synthesis where cost is less of a concern and a clean, high-yielding reaction is prioritized, Method 3 remains a valuable tool.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Mitsunobu - Wordpress [reagents.acsgcipr.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. RANEY NICKEL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. fishersci.fi [fishersci.fi]
- 11. fishersci.com [fishersci.com]
A Comparative Guide to the Biological Activity of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of derivatives of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. These compounds are central to the development of proton pump inhibitors (PPIs), a class of drugs essential for the management of acid-related gastrointestinal disorders. This document details their mechanism of action, presents comparative quantitative data on their efficacy, outlines the experimental protocols for their evaluation, and contrasts them with alternative therapeutic agents.
Introduction to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Derivatives and their Primary Biological Activity
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a key structural component for a class of drugs known as substituted benzimidazoles, most notably the proton pump inhibitors (PPIs). These drugs are highly effective at reducing gastric acid secretion and are widely prescribed for conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. The primary biological activity of these derivatives is the irreversible inhibition of the gastric H+/K+-ATPase, the enzyme responsible for the final step of acid production in the parietal cells of the stomach.
Mechanism of Action: Proton Pump Inhibition
The derivatives of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, including well-known drugs like omeprazole, lansoprazole, and pantoprazole, are prodrugs. As weak bases, they are absorbed into the bloodstream and selectively accumulate in the highly acidic environment of the secretory canaliculi of gastric parietal cells. In this acidic milieu, they undergo a chemical rearrangement to form a reactive sulfenamide intermediate. This activated form then establishes a covalent bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inactivation.
Quantitative Comparison of Biological Activity
The efficacy of various derivatives of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol can be compared based on their in vitro inhibition of the H+/K+-ATPase, often expressed as the half-maximal inhibitory concentration (IC50).
| Compound | IC50 (µM) on H+/K+-ATPase Activity in Gastric Membrane Vesicles | IC50 (µM) on Acid Accumulation in Isolated Gastric Glands |
| Omeprazole | 2.4[1] | 0.012[2] |
| Pantoprazole | 6.8[1] | 0.050[2] |
| Lansoprazole | Not available in cited sources | 0.007[2] |
| Rabeprazole | Not available in cited sources | 0.018[2] |
| RO-18-5364 | Not available in cited sources | 0.034[2] |
Comparison with Alternative Therapies
The primary pharmacological alternatives to proton pump inhibitors are H2-receptor antagonists.
| Drug Class | Mechanism of Action | Efficacy in Acid Suppression | Clinical Use |
| Proton Pump Inhibitors | Irreversibly inhibit the H+/K+-ATPase | High | First-line treatment for moderate to severe GERD, peptic ulcers, and erosive esophagitis.[3] |
| H2-Receptor Antagonists (e.g., Ranitidine, Famotidine) | Competitively block histamine H2 receptors on parietal cells | Moderate | Suitable for mild to moderate symptoms of GERD and peptic ulcer disease.[3] |
| Antacids | Neutralize existing stomach acid | Low and short-acting | Provide rapid, temporary relief of heartburn. |
| Mucosal Protectants (e.g., Sucralfate) | Form a protective barrier over ulcers | Does not inhibit acid secretion | Used in the treatment of duodenal ulcers. |
A meta-analysis has shown that standard dose proton pump inhibitors are significantly more effective than H2-receptor antagonists in healing esophagitis of all grades.[3] For instance, symptomatic relief can be anticipated in 83% of patients treated with PPIs compared to 60% of patients receiving H2RAs.[3]
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay (Gastric Gland Aminopyrine Accumulation)
This protocol is based on the methodology used to compare the potency of various PPIs in inhibiting acid secretion in isolated gastric glands.[2]
1. Isolation of Gastric Glands:
-
Gastric glands are isolated from the stomachs of New Zealand white rabbits.
2. Assay Procedure:
-
The isolated gastric glands are suspended in a suitable buffer.
-
The glands are stimulated to produce acid using 1 mmol of dibutyryl cyclic AMP (dbcAMP) and 0.1 mmol of Ro 20-1724 (a phosphodiesterase inhibitor).[2]
-
The test compounds (derivatives of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol) at various concentrations are added to the gland suspension along with 1.2 µCi/mL of [14C]-aminopyrine (AP), a weak base that accumulates in acidic spaces.[2]
-
The mixture is incubated at 37°C for varying time points (e.g., 5, 10, and 20 minutes).[2]
-
The reaction is stopped, and the amount of [14C]-aminopyrine accumulated within the glands is measured using a scintillation counter.
3. Data Analysis:
-
The percentage of inhibition of aminopyrine accumulation is calculated by comparing the amount of radioactivity in the presence of the test compound to that of a control (without the inhibitor).
-
The IC50 value, the concentration of the drug required to inhibit 50% of the aminopyrine accumulation, is then determined from the dose-response curve.
In Vitro H+/K+-ATPase Inhibition Assay (Isolated Gastric Membrane Vesicles)
This protocol is based on the methodology for determining the direct inhibitory effect of PPIs on the H+/K+-ATPase enzyme.[1]
1. Preparation of H+/K+-ATPase-enriched Gastric Microsomes:
-
Gastric membrane vesicles rich in H+/K+-ATPase are prepared from the gastric mucosa of pigs or rabbits.
2. Assay Procedure:
-
The prepared gastric microsomes are incubated in a buffer that promotes the acidification of the vesicle interior.
-
The test compounds (e.g., omeprazole, pantoprazole) at various concentrations are pre-incubated with the microsomes.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
3. Data Analysis:
-
The percentage of inhibition is calculated by comparing the amount of Pi released in the presence of the test compound to that of a control.
-
The IC50 value is determined from the dose-response curve.
Conclusion
Derivatives of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are potent and effective inhibitors of the gastric H+/K+-ATPase, making them the cornerstone of therapy for acid-related disorders. While all proton pump inhibitors share a common mechanism of action, they exhibit differences in their potency, as demonstrated by their varying IC50 values. The choice of a specific agent may be guided by its efficacy, safety profile, and cost-effectiveness. Compared to alternative therapies like H2-receptor antagonists, PPIs offer superior acid suppression and are more effective in healing severe esophageal inflammation. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of novel derivatives in this important therapeutic class.
References
- 1. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of five antisecretory agents acting via gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Head-to-head comparison of H2-receptor antagonists and proton pump inhibitors in the treatment of erosive esophagitis: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Derivatives as In Vitro H+/K+-ATPase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro inhibitory effects of various derivatives of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol on the gastric H+/K+-ATPase, commonly known as the proton pump. These compounds form the chemical backbone of proton pump inhibitors (PPIs), a class of drugs widely used to reduce gastric acid secretion. This document presents quantitative data on their inhibitory potency, details the experimental methodologies used for their evaluation, and illustrates the underlying biochemical pathways.
Quantitative Comparison of Inhibitory Potency
The primary measure of the in vitro efficacy of these derivatives is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the H+/K+-ATPase activity. The following table summarizes the IC50 values for prominent derivatives from comparative studies. It is important to note that variations in experimental conditions, such as the enzyme source and assay method, can influence the absolute IC50 values.
| Derivative | IC50 Value (µM) | Test System | Reference |
| Lansoprazole | 0.007 | Inhibition of [14C]-aminopyrine accumulation in isolated rabbit gastric glands | [1] |
| Omeprazole | 0.012 | Inhibition of [14C]-aminopyrine accumulation in isolated rabbit gastric glands | [1] |
| Pantoprazole | 0.050 | Inhibition of [14C]-aminopyrine accumulation in isolated rabbit gastric glands | [1] |
| Omeprazole | 2.4 | H+/K+-ATPase activity in gastric membrane vesicles | [2] |
| Pantoprazole | 6.8 | H+/K+-ATPase activity in gastric membrane vesicles | [2] |
| Ilaprazole | 6.0 | H+/K+-ATPase activity in rabbit parietal cell preparation | [3] |
Note: Lower IC50 values indicate higher potency.
Mechanism of Action: Proton Pump Inhibition
The derivatives of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are prodrugs, meaning they are administered in an inactive form.[4] They are weak bases that selectively accumulate in the acidic environment of the secretory canaliculi of gastric parietal cells. In this acidic space, the prodrug undergoes a proton-catalyzed conversion into a reactive tetracyclic sulfenamide.[4] This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inactivation.[4][5] By blocking this final step in the gastric acid secretion pathway, these drugs effectively suppress acid production.[5] The recovery of acid secretion requires the synthesis of new H+/K+-ATPase enzyme units.[4]
Caption: Mechanism of H+/K+-ATPase inhibition by proton pump inhibitors (PPIs).
Experimental Protocols
The following protocols describe the key in vitro assays used to determine the inhibitory activity of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol derivatives.
This procedure isolates the enzyme source from animal tissue.
-
Tissue Source: Gastric mucosa from suitable animal models like hog, rabbit, or sheep is used.
-
Homogenization: The scraped gastric mucosa is homogenized in a buffered sucrose solution (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).
-
Centrifugation: The homogenate undergoes a series of centrifugations. A low-speed spin (e.g., 10,000 x g) removes cell debris and mitochondria. The resulting supernatant is then subjected to a high-speed ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction containing the H+/K+-ATPase.
-
Resuspension and Storage: The final microsomal pellet is resuspended in a suitable buffer, the protein concentration is determined (e.g., using the Bradford assay), and the aliquots are stored at -80°C.
This assay quantifies enzyme activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Reaction Mixture: The assay is typically conducted in a 96-well plate. Each well contains a reaction buffer (e.g., 40-60 mM Tris-HCl, pH 7.4), MgCl2 (2 mM), KCl (2-7.5 mM), and the H+/K+-ATPase enriched microsomes (a few micrograms of protein).
-
Incubation with Inhibitor: Different concentrations of the test compound (e.g., omeprazole, lansoprazole) are pre-incubated with the reaction mixture for a specific duration (e.g., 30 minutes) at 37°C.[6][7]
-
Initiation of Reaction: The enzymatic reaction is initiated by adding ATP (typically 1-2 mM) to the mixture.[7]
-
Termination: After a set incubation period (e.g., 20-30 minutes) at 37°C, the reaction is stopped by adding an acid solution, such as 10% trichloroacetic acid (TCA).[7][8]
-
Phosphate Detection: The amount of inorganic phosphate released is determined colorimetrically. A common method involves adding a malachite green reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically (e.g., at ~640-660 nm).[6][9]
-
Data Analysis: The H+/K+-ATPase activity is calculated from the amount of phosphate released. The percentage of inhibition for each compound concentration is determined relative to a control without the inhibitor. The IC50 value is then calculated from the resulting dose-response curve.
Caption: Workflow for the in vitro H+/K+-ATPase inhibition assay.
References
- 1. Comparison of five antisecretory agents acting via gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. droracle.ai [droracle.ai]
- 5. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 6. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpp.in [ajpp.in]
- 8. jnsbm.org [jnsbm.org]
- 9. researchgate.net [researchgate.net]
Comparative Efficacy Analysis of Omeprazole Synthesized from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine and Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of omeprazole synthesized from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine against alternative synthetic pathways. The focus is on the implications of the synthetic route on the final product's purity and, by extension, its reliable efficacy and safety. While the intrinsic efficacy of the pure omeprazole molecule is constant, the manufacturing process can influence its impurity profile, which is a critical factor in drug performance and regulatory approval.
Comparison of Synthetic Routes for Omeprazole
The synthesis of omeprazole generally involves the coupling of a substituted benzimidazole with a pyridine derivative, followed by oxidation. The choice of starting materials and reagents can affect the overall yield, scalability, and impurity profile of the Active Pharmaceutical Ingredient (API).
| Parameter | Route A: From this compound | Route B: Classical Approach | Route C: Grignard-based Synthesis |
| Pyridine Precursor | This compound | 2,3,5-Trimethylpyridine N-oxide | 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine |
| Key Transformation | Conversion of methanamine to a leaving group (e.g., chloromethyl) followed by coupling. | Multi-step synthesis to introduce the chloromethyl group. | Formation of a Grignard reagent for coupling.[1] |
| Potential Advantages | Potentially shorter route to the key pyridine intermediate. | Well-established and documented process.[2] | Novel approach that may offer different impurity profiles.[1] |
| Potential Impurities | Unreacted methanamine derivatives, byproducts from the conversion step. | Nitro-impurities from nitration steps, over-oxidation products (sulfones).[1][3] | Impurities from Grignard reaction side products. |
| Reagents of Note | Thionyl chloride (for chlorination), oxidizing agents (e.g., m-CPBA).[4] | Nitrating agents, acetic anhydride, m-CPBA.[2] | Magnesium, organolithium reagents, oxidizing agents.[1] |
Diagram of Comparative Synthesis Approaches
Caption: High-level comparison of synthetic approaches to omeprazole.
Experimental Protocols for Efficacy Evaluation
The efficacy of a synthesized batch of omeprazole is primarily determined by its ability to inhibit gastric acid secretion. This is assessed through a series of in vitro and in vivo experiments.
Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay
This assay directly measures the inhibitory activity of omeprazole on its molecular target.
Materials:
-
H+/K+-ATPase enriched microsomes (isolated from porcine or rabbit gastric mucosa).
-
Assay buffer (e.g., Tris-HCl, pH 7.4).
-
ATP solution.
-
Potassium chloride (KCl).
-
Synthesized omeprazole and reference standard.
-
Malachite Green reagent for phosphate detection.
Procedure:
-
Enzyme Preparation: Isolate H+/K+-ATPase-rich microsomes from gastric tissue via homogenization and differential centrifugation.[5]
-
Activation of Omeprazole: Pre-incubate the synthesized omeprazole in an acidic buffer (pH < 6) to convert the prodrug to its active sulfenamide form.
-
Incubation: Add the activated omeprazole at various concentrations to the H+/K+-ATPase microsomes and incubate at 37°C.
-
Enzymatic Reaction: Initiate the ATPase reaction by adding ATP and KCl.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green reagent.
-
Data Analysis: Calculate the IC50 value (the concentration of omeprazole that inhibits 50% of the enzyme activity) and compare it to the reference standard.
Protocol 2: In Vivo Gastric Acid Secretion Model (Pylorus Ligation in Rats)
This in vivo model assesses the antisecretory effect of omeprazole in a living organism.
Materials:
-
Sprague-Dawley rats.
-
Synthesized omeprazole and vehicle (e.g., 0.5% carboxymethylcellulose).
-
Anesthetic agents.
-
Surgical instruments for laparotomy and pylorus ligation.
-
pH meter.
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize rats to laboratory conditions and fast them overnight with free access to water.
-
Drug Administration: Administer the synthesized omeprazole or vehicle orally or intraperitoneally.
-
Surgical Procedure: Anesthetize the rats and perform a midline laparotomy to expose the stomach. Ligate the pylorus to allow for the accumulation of gastric secretions.
-
Gastric Juice Collection: After a set period (e.g., 4 hours), euthanize the animals and collect the gastric contents.
-
Analysis: Measure the volume of gastric juice, determine the pH, and titrate with NaOH to calculate the total acid output.
-
Data Analysis: Compare the acid output in the omeprazole-treated group to the vehicle control group to determine the percentage of inhibition.
Diagram of In Vivo Efficacy Testing Workflow
Caption: Experimental workflow for in vivo efficacy testing of omeprazole.
Mechanism of Action: Signaling Pathway
Omeprazole is a prodrug that requires activation in an acidic environment.[6] Once activated, it irreversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, the final step in gastric acid secretion.[7][8][9]
Diagram of Omeprazole's Mechanism of Action
Caption: Signaling pathway of omeprazole's action in a parietal cell.
References
- 1. scispace.com [scispace.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The mechanism for inhibition of gastric (H+ + K+)-ATPase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different biochemical modes of action of two irreversible H+,K(+)-ATPase inhibitors, omeprazole and E3810 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides detailed procedures for the proper disposal of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine, ensuring laboratory safety and regulatory compliance. Due to its pyridine and amine functional groups, this compound must be treated as hazardous waste.[1][2]
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | To avoid inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to all local, state, and federal regulations.[1]
-
Waste Identification and Segregation :
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
It is critical to not mix this waste with other incompatible waste streams. Specifically, it should be kept separate from strong oxidizing agents and acids.[1]
-
-
Containerization and Labeling :
-
Collect all waste in a designated, compatible, and sealable hazardous waste container.[1][3] The container must be kept tightly closed except when adding waste.[4][5]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[1][3]
-
-
Storage :
-
Disposal :
-
Contact your institution's EHS office or a licensed hazardous waste disposal company for pickup and final disposal.[2][6]
-
Do not dispose of this compound down the drain or in the regular trash as it can be harmful to aquatic life.[2] Incineration at high temperatures is a common disposal method for pyridine-based waste.[7]
-
-
Empty Containers :
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[5]
-
Once cleaned and with the label defaced, the container may be disposed of as regular trash, in accordance with institutional policies.[5][6]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended. | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | ANSI-approved safety glasses or chemical splash goggles. A face shield may be necessary for splash hazards. | To protect eyes from dust particles and splashes, preventing serious irritation.[1] |
| Skin and Body Protection | Fully buttoned laboratory coat, full-length pants, and closed-toe shoes. | To prevent accidental skin exposure.[1] |
| Respiratory Protection | Use in a certified chemical fume hood. A respirator may be required for high-dust conditions or spill cleanup. | To avoid inhalation of dust, which can cause respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following step-by-step procedures is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure a certified chemical fume hood is operational before commencing any work.
-
Gather all necessary PPE as detailed in Table 1 and ensure it is in good condition.
-
Have an emergency plan in place, including the location of eyewash stations and safety showers.
-
Use the smallest practical quantities for the experiment.
-
Keep containers tightly closed when not in use.
2. Handling:
-
All handling of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the laboratory area.[2]
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Decontaminate the work area, including all surfaces and equipment, after use.
-
Properly remove and dispose of contaminated PPE.[1]
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this waste with incompatible waste streams.
2. Disposal Procedure:
-
Dispose of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
Spills:
-
In case of a small spill, contain the material with an inert absorbent (e.g., sand, vermiculite).
-
For larger spills, evacuate the area and contact your institution's emergency response team.
-
Wear appropriate PPE, including respiratory protection, during cleanup.
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[3]
Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
